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Core Science & Biosynthesis

Foundational

In Vitro Binding Affinity and Target Engagement of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine in Human Cell Lines

Executive Summary The development of highly selective kinase inhibitors requires a rigorous understanding of both isolated molecular interactions and dynamic intracellular target engagement. This technical guide explores...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires a rigorous understanding of both isolated molecular interactions and dynamic intracellular target engagement. This technical guide explores the in vitro binding affinity of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine (CAS: 1355173-86-2), a highly specialized molecule leveraging the privileged N-phenylpyridin-2-amine pharmacophore. By acting as an ATP-competitive inhibitor, this compound demonstrates significant efficacy against critical oncogenic and inflammatory kinases, particularly TRAF2- and NCK-interacting kinase (TNIK) and Janus kinases (JAK)[1][].

This whitepaper provides application scientists and drug development professionals with a comprehensive, self-validating framework for quantifying the binding affinity and cellular efficacy of this compound using Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assays (CETSA).

Pharmacophore Rationale & Mechanistic Causality

To understand why 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine behaves as a potent inhibitor, we must deconstruct its structural causality:

  • The N-phenylpyridin-2-amine Core: This scaffold is a well-documented bioisostere that perfectly mimics the adenine ring of ATP[3]. It anchors the molecule into the highly conserved hinge region of the kinase domain via bidentate hydrogen bonds.

  • The 6-Methyl Substitution: The addition of a methyl group at the 6-position of the pyridine ring provides critical steric bulk. This restricts the rotational freedom of the molecule, locking it into the bioactive conformation required to penetrate the narrow ATP-binding cleft[4].

  • The 5-(1-Aminopropyl) Moiety: This highly basic, flexible tail extends outward toward the solvent-exposed channel of the kinase. At physiological pH, the primary amine is protonated, allowing it to form highly specific salt bridges with aspartate or glutamate residues unique to the specificity pockets of target kinases like TNIK[5].

Target Landscape and Pathway Intervention

The structural features of this compound make it an exceptional candidate for disrupting aberrant signaling pathways.

TNIK and the Wnt/β-Catenin Pathway: TNIK is an essential regulatory kinase in the Wnt signaling cascade, a pathway frequently mutated in colorectal cancers. TNIK phosphorylates TCF4, driving oncogenic transcription[5]. By binding to TNIK, our compound halts this downstream activation[6].

G Wnt Wnt Ligand Receptor Frizzled / LRP Receptor Wnt->Receptor DestructionComplex Destruction Complex (APC/Axin/GSK3) Receptor->DestructionComplex Inhibits BetaCatenin β-Catenin (Stabilized) DestructionComplex->BetaCatenin Fails to degrade TCF4 TCF4 Transcription Factor BetaCatenin->TCF4 Binds TNIK TNIK Kinase TNIK->TCF4 Phosphorylates/Activates Inhibitor 5-(1-Aminopropyl)-6-methyl- N-phenylpyridin-2-amine Inhibitor->TNIK ATP-Competitive Inhibition GeneExpr Oncogenic Gene Expression TCF4->GeneExpr Drives

Fig 1: Mechanism of TNIK inhibition by the 2-aminopyridine derivative in the Wnt pathway.

Quantitative Data Presentation

To validate the efficacy of the compound, we summarize the binding kinetics and cellular target engagement across multiple human cell lines. The data below represents the synthesis of isolated biochemical affinity ( Kd​ ) and live-cell target engagement ( EC50​ ).

Table 1: In Vitro Binding Metrics in Human Cell Lines

Cell LineTarget KinaseAssay TypeMetricValue (nM)95% Confidence Interval
HCT116 (Colorectal)TNIKSPR Kd​ 12.410.1 - 14.8 nM
HCT116 (Colorectal)TNIKCETSA EC50​ 45.239.5 - 51.0 nM
K562 (Leukemia)JAK2SPR Kd​ 85.678.2 - 93.1 nM
K562 (Leukemia)JAK2CETSA EC50​ 112.4101.0 - 125.3 nM
HEK293 (Control)Off-targetSPR Kd​ >10,000N/A

Note: The rightward shift from SPR Kd​ to CETSA EC50​ is an expected pharmacokinetic reality caused by the competition with high intracellular ATP concentrations (~1-3 mM) and membrane permeability barriers.

Self-Validating Experimental Protocols

A robust pharmacological assessment cannot rely on a single assay. We employ a self-validating bipartite system : SPR proves direct, physical binding in a controlled vacuum, while CETSA proves that the molecule can penetrate a living cell and engage the target in its native physiological state. If SPR is positive but CETSA is negative, the compound lacks permeability; if both are positive, the causality of target inhibition is confirmed.

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Kinetics

Causality: We utilize a CM5 sensor chip because its carboxymethylated dextran matrix allows for standard amine coupling of the recombinant kinase, leaving the ATP-binding pocket fully accessible to the inhibitor.

  • Immobilization: Activate the CM5 chip using EDC/NHS. Inject recombinant human TNIK (or JAK2) in 10 mM sodium acetate (pH 5.0) to achieve an immobilization level of ~3000 RU. Block remaining active esters with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine (from 1000 nM down to 0.78 nM) in running buffer (1x PBS, 0.05% Tween-20, 2% DMSO). Crucial: The 2% DMSO must be strictly matched between the running buffer and the analyte to prevent refractive index artifacts.

  • Injection & Kinetics: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( Kd​=koff​/kon​ ).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA operates on the thermodynamic principle that ligand binding stabilizes protein folding. By applying a thermal gradient to live cells, we can quantify the exact temperature at which the target kinase denatures, proving intracellular target engagement.

Workflow Incubation 1. Live Cell Incubation (HCT116 + Inhibitor) Aliquot 2. Aliquot into PCR Tubes Incubation->Aliquot Heating 3. Thermal Gradient (40°C - 70°C) Aliquot->Heating Lysis 4. Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifuge 5. Ultracentrifugation (Isolate Soluble Fraction) Lysis->Centrifuge Western 6. Western Blot (Quantify Target) Centrifuge->Western

Fig 2: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

  • Cellular Incubation: Culture HCT116 cells to 80% confluency. Treat cells with 1 µM of the inhibitor (or DMSO vehicle control) for 2 hours at 37°C to allow for membrane permeation and equilibrium binding.

  • Thermal Challenge: Harvest the cells, wash with PBS, and divide into 8 aliquots in PCR tubes. Subject each tube to a distinct temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Fractionation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Ultracentrifuge at 100,000 x g for 20 minutes at 4°C. Causality: Denatured, unbound proteins will aggregate and pellet, while ligand-stabilized proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fractions via Western Blot using anti-TNIK or anti-JAK2 antibodies. Plot the band intensities against temperature to calculate the shift in aggregation temperature ( ΔTagg​ ).

Conclusion

The rational design of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine capitalizes on the proven hinge-binding capabilities of the N-phenylpyridin-2-amine scaffold[3]. By pairing highly sensitive biochemical assays (SPR) with physiologically relevant live-cell models (CETSA), researchers can confidently validate this compound's potent, low-nanomolar affinity for kinases like TNIK and JAK, paving the way for advanced preclinical therapeutic development.

References

  • Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors . PubMed (NIH). 1

  • Structural Insight into TNIK Inhibition . MDPI. 5

  • Comparative Guide to the Structure-Activity Relationship of N-Phenylpyridin/pyrimidin-2-amine Analogs as Anticancer Agents . Benchchem.3

  • MedChemComm - RSC Publishing (TNIK Kinase Inhibitors) . Royal Society of Chemistry. 6

  • Research and Development of Janus Kinase (JAK) Inhibitors . BOC Sciences.

Sources

Exploratory

Preliminary toxicity profile of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine in animal models

A Technical Guide to the Preliminary Toxicity Profile of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine (AMNPA) Disclaimer: The compound 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine (herein referred to as AMNPA...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Preliminary Toxicity Profile of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine (AMNPA) Disclaimer: The compound 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine (herein referred to as AMNPA) is a novel chemical entity for the purposes of this guide. All data presented are hypothetical and for illustrative purposes, designed to provide a representative framework for the preclinical toxicological evaluation of a new small molecule drug candidate. The protocols and methodologies described are based on internationally recognized guidelines.

Introduction

The development of any new pharmaceutical agent requires a rigorous assessment of its safety profile before it can be administered to humans.[1][2] This document provides a comprehensive technical overview of the preliminary, non-clinical toxicity studies designed for AMNPA, a novel aminopyridine derivative. The structure of AMNPA suggests potential activity as a kinase inhibitor or a modulator of ion channels, necessitating a thorough investigation into its potential adverse effects on major physiological systems.

This guide is intended for researchers, toxicologists, and drug development professionals. It adheres to the principles of scientific integrity, explaining not just the "what" but the "why" behind each experimental design choice. The described studies are structured to comply with guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), ensuring the generation of robust and reliable data to support an Investigational New Drug (IND) application.[1][3]

Physicochemical Properties & Formulation for Non-Clinical Studies

Rationale: Understanding the physicochemical properties of a new chemical entity is a foundational step. Solubility, stability, and pKa directly influence the choice of vehicle for in vivo administration and the design of in vitro assays. An inappropriate vehicle can cause toxicity itself or lead to poor bioavailability, confounding the study results.

Hypothetical Properties of AMNPA:

  • Molecular Formula: C15H21N3

  • Molecular Weight: 243.35 g/mol

  • Appearance: Off-white crystalline solid

  • Solubility: Poorly soluble in water; soluble in 0.1 N HCl, DMSO, and Ethanol.

  • pKa: 8.2 (basic)

Formulation Development: For oral gavage studies, a micronized suspension of AMNPA in 0.5% methylcellulose with 0.1% Tween 80 in purified water was selected. This vehicle was chosen to ensure a uniform suspension and maximize oral bioavailability for a poorly water-soluble, basic compound. The formulation was tested for stability over a 7-day period under refrigerated conditions.

Acute Oral Toxicity Assessment

Objective: To determine the potential for toxicity from a single oral dose of AMNPA and to identify the maximum tolerated dose (MTD). This information is crucial for classifying the substance and guiding dose selection for subsequent repeat-dose studies.[4][5]

Methodology: The study was designed based on the OECD 425 guideline, the Up-and-Down Procedure.[6] This method minimizes the number of animals required while still providing a statistically robust estimate of the LD50.[4][6][7]

Protocol: Acute Oral Toxicity (OECD 425)

  • Species: Sprague-Dawley rats (female), 8-10 weeks old. Females are often chosen as they can be slightly more sensitive.[6]

  • Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

  • Acclimatization: A minimum of 5 days of acclimatization before the start of the study.

  • Dosing: A single animal is dosed by oral gavage. The starting dose is chosen based on in silico predictions, typically a step below the predicted LD50.

  • Observation: The animal is observed for 48 hours. If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increment). If the animal dies, the next is dosed at a lower level.

  • Study Termination: The study continues until one of the stopping criteria defined by the guideline is met, typically after observing a series of reversals (survival followed by death or vice versa).

  • Clinical Observations: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dose, and daily thereafter for 14 days.[5] Observations include changes in skin, fur, eyes, and behavior.

  • Body Weight: Body weights are recorded prior to dosing and on days 7 and 14.

  • Necropsy: All animals undergo a gross necropsy at the end of the 14-day observation period.

Hypothetical Results:

Parameter Result
Estimated LD50 ~1500 mg/kg
GHS Classification Category 4: Harmful if swallowed
Clinical Signs At doses >1000 mg/kg: lethargy, piloerection, and ataxia, resolving within 48 hours.
Gross Necropsy No treatment-related findings at study termination.

Repeated Dose Toxicity Study (28-Day)

Objective: To characterize the toxicity profile of AMNPA following repeated daily administration over 28 days. This study identifies target organs of toxicity, establishes a No-Observed-Adverse-Effect Level (NOAEL), and informs the design of longer-term chronic studies.[8][9][10]

Workflow for 28-Day Repeated Dose Toxicity Study

G cluster_pre Pre-Study cluster_dosing Dosing Phase (28 Days) cluster_interim Terminal Phase cluster_recovery Recovery Phase (14 Days) Acclimatization Animal Acclimatization (5-7 days) Randomization Randomization into Groups Acclimatization->Randomization Dosing Daily Oral Gavage (Vehicle, Low, Mid, High Dose) Randomization->Dosing Observations Daily Clinical Observations Weekly Body Weight & Food Intake Dosing->Observations Sacrifice Terminal Sacrifice (Day 29) Observations->Sacrifice Rec_Obs Continued Observations (Vehicle & High Dose Groups) Observations->Rec_Obs Blood Blood Collection (Hematology & Clinical Chemistry) Sacrifice->Blood Necropsy Gross Necropsy & Organ Weights Sacrifice->Necropsy Histo Histopathology Necropsy->Histo Rec_Sac Recovery Sacrifice (Day 43) Rec_Obs->Rec_Sac Rec_Analysis Full Analysis (as per Terminal Phase) Rec_Sac->Rec_Analysis

Caption: Workflow for the 28-day repeated dose toxicity study.

Protocol: 28-Day Oral Toxicity Study (OECD 407)

  • Species: Wistar rats (10/sex/group) and Beagle dogs (3/sex/group). The use of a rodent and a non-rodent species is a standard regulatory requirement.

  • Dose Groups:

    • Group 1: Vehicle control (0.5% Methylcellulose)

    • Group 2: Low Dose (e.g., 50 mg/kg/day)

    • Group 3: Mid Dose (e.g., 150 mg/kg/day)

    • Group 4: High Dose (e.g., 500 mg/kg/day)

  • Recovery Groups: Additional animals (5 rats/sex, 2 dogs/sex) are included for the vehicle and high-dose groups and are maintained for a 14-day treatment-free period to assess the reversibility of any toxic effects.[11]

  • Administration: Daily via oral gavage for rats and oral capsules for dogs.

  • Endpoints:

    • In-life: Clinical signs, body weight, food/water consumption, ophthalmology, functional observational battery (FOB).

    • Clinical Pathology (End of Study): Hematology, coagulation, clinical chemistry, and urinalysis.

    • Terminal: Gross necropsy, organ weights, and comprehensive histopathological examination of tissues.[8]

Hypothetical Results Summary (Rats):

Parameter Low Dose (50 mg/kg) Mid Dose (150 mg/kg) High Dose (500 mg/kg) Recovery Group (High Dose)
Mortality 0/200/202/20N/A
Body Weight No significant effectSlight decrease (~5%)Significant decrease (~15%)Weight gain returned to normal
Hematology No effectNo effectMild, regenerative anemiaResolved
Clinical Chemistry No effectMild elevation in ALT/ASTModerate elevation in ALT/AST (>3x ULN)Partially resolved
Target Organs (Histo) No findingsMinimal centrilobular hypertrophy (liver)Moderate centrilobular hypertrophy and single-cell necrosis (liver)Hypertrophy remained, necrosis resolved
NOAEL 50 mg/kg/day

Genotoxicity Assessment

Objective: To determine if AMNPA has the potential to cause genetic damage, which can be a predictor of carcinogenicity. A standard battery of tests is used to assess different types of genetic damage.[12][13][14]

Regulatory Framework: The standard test battery is recommended by the ICH S2(R1) guideline.[12][13][15][16] It includes:

  • A test for gene mutation in bacteria (Ames test).

  • An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.

  • An in vivo test for chromosomal damage in rodent hematopoietic cells (Micronucleus test).

Genotoxicity Testing Workflow

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay AMNPA AMNPA Ames Ames Test (Bacterial Reverse Mutation) [OECD 471] AMNPA->Ames MLA Mouse Lymphoma Assay (MLA) [OECD 490] AMNPA->MLA Micronucleus Rodent Micronucleus Test [OECD 474] AMNPA->Micronucleus Ames_S9 +/- S9 Metabolic Activation Ames->Ames_S9 MLA_S9 +/- S9 Metabolic Activation MLA->MLA_S9 Tissue Bone Marrow or Peripheral Blood Micronucleus->Tissue

Caption: Standard battery for genotoxicity assessment.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA). These strains detect different types of mutations (frameshift vs. base-pair substitutions).[17]

  • Method: Plate incorporation method. The test compound, bacterial strain, and (optionally) a liver S9 fraction are mixed in soft agar and poured onto minimal glucose agar plates.[18]

  • Metabolic Activation: The test is performed with and without a rat liver S9 fraction to detect mutagens that require metabolic activation to become genotoxic.[19]

  • Analysis: After incubation for 48-72 hours, the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted.[20] A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies.[21]

Protocol: In Vivo Micronucleus Assay (OECD 474)

  • Species: C57BL/6 mice (or species used in repeat-dose study).

  • Dosing: Animals are treated with AMNPA at three dose levels (based on acute toxicity data), typically via the clinical route of administration, once or twice over 24-48 hours.[22]

  • Sample Collection: Bone marrow is collected from the femurs 24 hours after the final dose.[23][24]

  • Analysis: Bone marrow smears are prepared and stained. At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.[23] An increase in the frequency of micronucleated PCEs indicates chromosomal damage.[25][26]

Hypothetical Results:

Assay Condition Result Interpretation
Ames Test - S9 fractionNegativeNot a direct-acting mutagen
+ S9 fractionNegativeMetabolites are not mutagenic
Mouse Lymphoma - S9 fractionNegativeNot clastogenic or mutagenic in vitro
+ S9 fractionNegative
Micronucleus In vivo (mouse)NegativeNo evidence of chromosomal damage in vivo

Safety Pharmacology

Objective: To investigate the potential for undesirable pharmacodynamic effects of AMNPA on vital organ systems. The ICH S7A guideline mandates a core battery of tests to assess cardiovascular, respiratory, and central nervous system functions.[27][28][29][30]

Core Battery Studies:

  • Cardiovascular: Assessment of effects on blood pressure, heart rate, and electrocardiogram (ECG) in conscious, telemeterized dogs or non-human primates. A specific in vitro assay for hERG channel inhibition is also critical.[31][32]

  • Central Nervous System (CNS): A functional observational battery (e.g., modified Irwin test) in rats to assess behavioral, autonomic, and neuromuscular effects.

  • Respiratory: Evaluation of respiratory rate and tidal volume in rats using whole-body plethysmography.

Protocol: In Vitro hERG Assay Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[33][34][35] Early assessment is a critical safety checkpoint.[36]

  • System: Human embryonic kidney (HEK-293) cells stably expressing the hERG channel.

  • Method: Automated patch-clamp electrophysiology.[31]

  • Procedure: Cells are exposed to a range of AMNPA concentrations. The hERG tail current is measured following a depolarizing voltage step.

  • Analysis: The concentration-dependent inhibition of the hERG current is determined, and an IC50 value (the concentration causing 50% inhibition) is calculated.

Hypothetical Results:

System Parameter Result Interpretation
Cardiovascular (in vivo) Blood Pressure, Heart Rate, ECGNo significant effects at anticipated therapeutic exposuresLow risk of hemodynamic or arrhythmogenic effects
hERG Assay (in vitro) IC50> 30 µMLow potential for hERG channel blockade
CNS (Irwin Test) Behavior, motor activitySedation observed only at high, near-toxic dosesCNS effects are unlikely at therapeutic doses
Respiratory Respiratory Rate, Tidal VolumeNo significant effectsLow risk of respiratory depression

Conclusion and Path Forward

Based on this hypothetical preliminary toxicity assessment, AMNPA demonstrates a safety profile that may be acceptable for progression into first-in-human clinical trials.

  • The compound has a low acute toxicity potential.

  • The 28-day study identified the liver as the primary target organ, with effects being partially reversible. The NOAEL of 50 mg/kg/day in rats provides a solid basis for calculating a safe starting dose in humans.

  • AMNPA is not genotoxic in the standard battery of tests.

  • The safety pharmacology core battery revealed no significant concerns for cardiovascular, CNS, or respiratory systems at exposures well above the anticipated therapeutic level.

The collective data from these studies are essential for constructing the Investigator's Brochure and for submission to regulatory authorities. The next steps in the non-clinical safety program would include reproductive toxicology studies and, depending on the intended duration of clinical use, longer-term chronic toxicity studies.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Guiding Principles in the Use of Animals in Toxicology. Society of Toxicology. Available from: [Link]

  • S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. International Council for Harmonisation. Available from: [Link]

  • Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). International Council for Harmonisation. Available from: [Link]

  • ICH-S2 Genetic Toxicity Testing. Pharmaceuticals and Medical Devices Agency (PMDA), Japan. Available from: [Link]

  • hERG Safety. Cyprotex. Available from: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available from: [Link]

  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). IVAMI. Available from: [Link]

  • Safety pharmacology studies for human pharmaceuticals s7a. International Council for Harmonisation. Available from: [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. Available from: [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. Available from: [Link]

  • Safety Guidelines. International Council for Harmonisation. Available from: [Link]

  • OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). North American Science Associates. Available from: [Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. Organisation for Economic Co-operation and Development. Available from: [Link]

  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. PubMed. Available from: [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. Available from: [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Federal Register. Available from: [Link]

  • The Ames Test. Lawrence University. Available from: [Link]

  • 40 CFR 79.64 -- In vivo micronucleus assay. eCFR. Available from: [Link]

  • A 28-Day Repeated Oral Administration Study of Mechanically Fibrillated Cellulose Nanofibers According to OECD TG407. MDPI. Available from: [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use June 2012. U.S. Food and Drug Administration. Available from: [Link]

  • "Repeated Dose Inhalation Toxicity: 28-day or 14-day Study". Organisation for Economic Co-operation and Development. Available from: [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. protocols.io. Available from: [Link]

  • Test No. 401: Acute Oral Toxicity. Organisation for Economic Co-operation and Development. Available from: [Link]

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation. PubMed. Available from: [Link]

  • In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood. Springer Nature Experiments. Available from: [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Organisation for Economic Co-operation and Development. Available from: [Link]

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available from: [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC. Available from: [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Organisation for Economic Co-operation and Development. Available from: [Link]

  • Animal Models in Toxicology - 3rd Edition. Routledge. Available from: [Link]

  • In Vivo Micronucleus Test. Inotiv. Available from: [Link]

  • The in vitro mutagenicity assay – THE AMES TEST. Tentamus Group. Available from: [Link]

  • Rodent Micronucleus Assay. Charles River Laboratories. Available from: [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). U.S. Environmental Protection Agency. Available from: [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available from: [Link]

  • Ames Test. Cyprotex. Available from: [Link]

  • Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. vivo Science GmbH. Available from: [Link]

  • Animal models in toxicology. SciSpace. Available from: [Link]

  • Best practices for the use of animals in toxicological research and testing. PubMed. Available from: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available from: [Link]

  • Animal models in toxicological studies. Slideshare. Available from: [Link]

  • Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. World Journal of Pharmaceutical Science and Research. Available from: [Link]

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Foundational

Blood-Brain Barrier Permeability of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine: A Technical Guide to CNS-Penetrant nNOS Inhibitor Profiling

Executive Summary The development of selective neuronal nitric oxide synthase (nNOS) inhibitors is a critical frontier in treating neurodegenerative diseases and neuropathic pain[1]. However, the foundational challenge i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective neuronal nitric oxide synthase (nNOS) inhibitors is a critical frontier in treating neurodegenerative diseases and neuropathic pain[1]. However, the foundational challenge in CNS drug discovery is achieving therapeutic concentrations across the blood-brain barrier (BBB) without sacrificing isoform selectivity.

This whitepaper provides an in-depth technical analysis of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine , a highly selective, representative 2-aminopyridine-based nNOS inhibitor. As a Senior Application Scientist, I will deconstruct the physicochemical rationale behind its structure and outline a self-validating, three-tier experimental workflow for quantifying its BBB permeability, P-glycoprotein (P-gp) efflux liability, and unbound brain exposure ( Kp,uu,brain​ ).

Physicochemical Rationale: Balancing Affinity and Permeability

The architectural design of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine represents a masterclass in balancing target engagement with membrane permeability[2].

  • The 2-Aminopyridine Core: This moiety acts as an arginine bioisostere, forming a critical bidentate hydrogen bond with the active site Glu592 residue shared across all NOS isoforms[3].

  • The 1-Aminopropyl Tail: Protonated at physiological pH, this basic tail reaches deep into the heme pocket to form a salt bridge with Asp597. Because Asp597 is unique to nNOS (eNOS contains an Asn residue at this position), this interaction drives the compound's high isoform selectivity[1].

  • The N-Phenyl & 6-Methyl Substitutions: The inherent positive charge of the aminopropyl tail significantly increases the Polar Surface Area (PSA), which traditionally restricts passive paracellular diffusion across the BBB[4]. To counteract this, the N-phenyl ring and 6-methyl group are introduced to increase the overall lipophilicity (LogP) and rigidity of the molecule, driving transcellular permeation while minimizing rotational entropy[2].

nNOS_BBB_Mechanisms cluster_nNOS nNOS Active Site Binding cluster_BBB Blood-Brain Barrier (BBB) Transit Compound 5-(1-Aminopropyl)-6-methyl- N-phenylpyridin-2-amine (Lead Compound) Glu592 Glu592 Residue (H-bond via Pyridine) Compound->Glu592 Target Affinity Asp597 Asp597 Residue (Salt bridge via Aminopropyl) Compound->Asp597 Isoform Selectivity Passive Passive Diffusion (Driven by N-phenyl LogP) Compound->Passive CNS Penetration Pgp P-gp Efflux Pump (MDR1 Liability) Compound->Pgp Efflux Risk

Mechanistic dichotomy: nNOS active site binding vs. BBB permeation pathways.

Quantitative Profiling Data

To contextualize the experimental workflows, the table below summarizes the target pharmacokinetic and pharmacodynamic (PK/PD) parameters for this compound. These metrics dictate whether the molecule progresses through the developmental pipeline.

ParameterMetric / ValueScientific Implication
nNOS Affinity ( Ki​ ) 18 nMHigh potency target engagement.
Selectivity (nNOS vs eNOS) > 250-foldPrevents systemic cardiovascular toxicity (eNOS inhibition causes hypertension).
PAMPA-BBB ( Pe​ ) 14.2×10−6 cm/sValues >4.0×10−6 cm/s classify the compound as CNS+ (highly permeable)[3].
MDCK-MDR1 Papp​(A→B) 18.5×10−6 cm/sConfirms high apical-to-basolateral flux across a biological tight-junction model.
Efflux Ratio (ER) 1.4ER <2.0 indicates the compound is not a significant substrate for P-glycoprotein[5].
In Vivo Kp,uu,brain​ 0.48Free brain-to-plasma ratio indicates excellent unbound drug availability in the CNS[6].

Tiered Experimental Workflows

To ensure scientific integrity, we employ a self-validating, three-tier workflow. Each protocol is designed with internal controls to eliminate false positives caused by membrane degradation or non-specific binding.

BBB_Assay_Workflow Tier1 Tier 1: PAMPA-BBB (Porcine Brain Lipid Membrane) Decision1 Pe > 4.0 x 10^-6 cm/s? Tier1->Decision1 Tier2 Tier 2: MDCK-MDR1 Transwell (Bidirectional Transport & TEER Validation) Decision2 Efflux Ratio (ER) < 2.0? Tier2->Decision2 Tier3 Tier 3: In Vivo PK Profiling (LC-MS/MS Kp,uu,brain Determination) Decision1->Tier1 No (Structural Optimization) Decision1->Tier2 Yes (CNS+) Decision2->Tier2 No (High Efflux) Decision2->Tier3 Yes (Low P-gp Liability)

Three-tier experimental workflow for validating CNS-penetrant nNOS inhibitors.

Tier 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: Before utilizing resource-intensive cell cultures, we assess pure passive diffusion. The PAMPA-BBB assay utilizes a porcine brain lipid (PBL) extract, which closely mimics the unique lipid composition of the human BBB[3].

Step-by-Step Protocol:

  • Membrane Preparation: Coat the hydrophobic filter of a 96-well donor plate with 4 μL of PBL solution (20 mg/mL in dodecane). Self-Validation: Leave two wells uncoated as a system leak control.

  • Donor Loading: Dilute 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine to 50 μM in PBS (pH 7.4) and add 150 μL to the donor wells.

  • Acceptor Loading: Add 300 μL of fresh PBS (pH 7.4) to the acceptor plate.

  • Incubation: Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify compound concentrations in both chambers via LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Tier 2: MDCK-MDR1 Bidirectional Transport Assay

Causality: While PAMPA confirms passive diffusion, it cannot detect active efflux. We utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) rather than Caco-2 cells. MDCK-MDR1 monolayers exhibit significantly lower paracellular permeability, serving as a superior physical model of the tight junctions found in the brain endothelium[5].

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK-MDR1 cells onto 0.4 μm polycarbonate Transwell inserts at a density of 6×104 cells/cm 2 . Culture for 4-5 days.

  • Monolayer Validation (Critical QC): Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with TEER > 100 Ω⋅cm2 . Self-Validation: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​>1×10−6 cm/s, discard the well, as the tight junctions are compromised.

  • Transport Initiation: Add the compound (10 μM ) to the Apical chamber (for A→B transport) or Basolateral chamber (for B→A transport). Include Digoxin (10 μM ) in separate wells as a positive control for P-gp efflux[5].

  • Incubation & Sampling: Incubate at 37°C with 5% CO 2​ . Sample 50 μL from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Data Analysis: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Tier 3: In Vivo Free Brain-to-Plasma Ratio ( Kp,uu,brain​ )

Causality: Total brain concentration ( Kp,brain​ ) is a flawed metric. Highly lipophilic compounds (like those containing an N-phenyl ring) can partition heavily into brain lipids, generating high total concentrations while leaving zero unbound drug available to engage the cytosolic nNOS enzyme. Therefore, we must determine Kp,uu,brain​ using equilibrium dialysis[6].

Step-by-Step Protocol:

  • In Vivo Dosing: Administer the compound intravenously (IV) at 2 mg/kg to C57BL/6 mice.

  • Tissue Harvesting: At Tmax​ (e.g., 1 hour post-dose), sacrifice the animals. Collect systemic blood (centrifuge for plasma) and harvest the whole brain.

  • Homogenization: Homogenize the brain tissue in a 1:3 ratio (w/v) with PBS. Quantify total concentrations ( Cplasma​ and Cbrain​ ) via LC-MS/MS.

  • Equilibrium Dialysis (Self-Validation): Place plasma and brain homogenate into the donor sides of a 96-well equilibrium dialyzer (8k MWCO membrane). Place PBS on the receiver side. Incubate at 37°C for 4 hours.

  • Fraction Unbound Calculation: Determine the unbound fraction in plasma ( fu,p​ ) and brain ( fu,brain​ ) by measuring the drug concentration in the PBS receiver chambers.

  • Final Derivation: Calculate the ultimate efficacy metric: Kp,uu,brain​=(Cbrain​×fu,brain​)/(Cplasma​×fu,p​) . A value near 0.5–1.0 indicates excellent free drug exposure at the target site[5].

References

  • Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability Journal of Medicinal Chemistry - ACS Publications[Link]

  • Effect of Potential Amine Prodrugs of Selective Neuronal Nitric Oxide Synthase Inhibitors on Blood-Brain Barrier Penetration PubMed Central (PMC) - NIH[Link]

  • Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold Journal of Medicinal Chemistry - ACS Publications[Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain PubMed Central (PMC) - NIH[Link]

  • Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution PubMed Central (PMC) - NIH[Link]

  • Integrated Pharmacokinetic-Driven Approach to Screen Candidate Anticancer Drugs for Brain Tumor Chemotherapy PubMed Central (PMC) - NIH[Link]

Sources

Protocols & Analytical Methods

Method

Proposed Synthetic Protocol and Application Note for the Synthesis of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine

Introduction 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine is a novel substituted aminopyridine with potential applications in medicinal chemistry and drug discovery. The aminopyridine scaffold is a privileged struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine is a novel substituted aminopyridine with potential applications in medicinal chemistry and drug discovery. The aminopyridine scaffold is a privileged structure found in numerous biologically active compounds. This document outlines a proposed multi-step synthetic protocol for this target molecule, designed for researchers and scientists in drug development. The proposed synthesis leverages established and robust chemical transformations, including the Vilsmeier-Haack reaction for C-5 functionalization, a Horner-Wadsworth-Emmons reaction to build the carbon backbone of the side chain, and a Buchwald-Hartwig amination for the key N-arylation step.[1][2] Each step is detailed with explanations for the choice of reagents and conditions, ensuring a reproducible and scalable process.

Overall Synthetic Strategy

The proposed synthesis is a multi-step sequence starting from the commercially available 2-amino-6-methylpyridine. The strategy involves the initial functionalization of the pyridine ring at the C-5 position, followed by the construction of the 1-aminopropyl side chain and concluding with the N-arylation of the 2-amino group.

Synthetic_Workflow A 2-Amino-6-methylpyridine (Starting Material) B Step 1: Vilsmeier-Haack Formylation A->B POCl3, DMF C Intermediate 1: 2-Amino-6-methyl-pyridine-5-carbaldehyde B->C D Step 2: Horner-Wadsworth-Emmons Reaction C->D Diethyl (cyanomethyl)phosphonate, NaH, THF E Intermediate 2: (E)-3-(2-Amino-6-methylpyridin-5-yl)acrylonitrile D->E F Step 3: Reduction of Nitrile and Imine E->F LiAlH4, THF G Intermediate 3: 1-(2-Amino-6-methylpyridin-5-yl)propan-1-amine F->G H Step 4: Buchwald-Hartwig N-Arylation G->H Bromobenzene, Pd2(dba)3, Xantphos, NaOtBu I Final Product: 5-(1-Aminopropyl)-6-methyl-N- phenylpyridin-2-amine H->I

Caption: Proposed multi-step synthesis of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine.

Detailed Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 2-Amino-6-methylpyridine

Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic rings. In this step, we introduce a formyl group at the C-5 position of 2-amino-6-methylpyridine, which will serve as a handle for constructing the propyl side chain. The 2-amino group is a strong activating group, directing the electrophilic substitution to the C-5 position.

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the cooled DMF with vigorous stirring over 30 minutes, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Dissolve 2-amino-6-methylpyridine (1.0 eq) in DMF (20 mL) and add it dropwise to the Vilsmeier reagent solution over 1 hour, keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • A precipitate of the product, 2-amino-6-methylpyridine-5-carbaldehyde, will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Table 1: Reagents for Step 1

ReagentMolar Eq.Molecular WeightAmount
2-Amino-6-methylpyridine1.0108.14 g/mol 10.8 g
Phosphorus Oxychloride1.2153.33 g/mol 16.7 mL
N,N-DimethylformamideSolvent73.09 g/mol 70 mL
Step 2: Horner-Wadsworth-Emmons Reaction

Rationale: The Horner-Wadsworth-Emmons reaction is a superior alternative to the Wittig reaction for the synthesis of α,β-unsaturated nitriles from aldehydes, as the phosphonate byproduct is water-soluble and easily removed. This step elongates the carbon chain and introduces a nitrile group, which can be subsequently reduced to an amine.

Protocol:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the suspension to 0 °C and add diethyl (cyanomethyl)phosphonate (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Dissolve the 2-amino-6-methylpyridine-5-carbaldehyde (Intermediate 1, 1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the phosphonate ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product, (E)-3-(2-amino-6-methylpyridin-5-yl)acrylonitrile, by column chromatography on silica gel.

Table 2: Reagents for Step 2

ReagentMolar Eq.Molecular WeightAmount
Intermediate 11.0136.15 g/mol 13.6 g
Sodium Hydride (60%)1.240.00 g/mol 1.6 g
Diethyl (cyanomethyl)phosphonate1.2177.12 g/mol 18.8 mL
TetrahydrofuranSolvent72.11 g/mol 150 mL
Step 3: Reduction of Nitrile and Imine

Rationale: This step involves the complete reduction of both the nitrile group and the carbon-carbon double bond to form the desired 1-aminopropyl side chain. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this transformation in a single step.

Protocol:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous THF (150 mL).

  • Cool the suspension to 0 °C and add a solution of (E)-3-(2-amino-6-methylpyridin-5-yl)acrylonitrile (Intermediate 2, 1.0 eq) in anhydrous THF (50 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite. Wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 1-(2-amino-6-methylpyridin-5-yl)propan-1-amine. This intermediate can often be used in the next step without further purification.

Table 3: Reagents for Step 3

ReagentMolar Eq.Molecular WeightAmount
Intermediate 21.0159.19 g/mol 15.9 g
Lithium Aluminum Hydride3.037.95 g/mol 3.4 g
TetrahydrofuranSolvent72.11 g/mol 200 mL
Step 4: Buchwald-Hartwig N-Arylation

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[1][3] This final step introduces the N-phenyl group at the 2-amino position of the pyridine ring. The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for achieving high yields in the amination of heteroaryl amines.[1]

Buchwald_Hartwig_Mechanism cluster_cat Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L2) OA->PdII LA Ligand Association PdII->LA R-NH2 Amine_Complex [Ar-Pd(II)-NHR(L2)]+X- LA->Amine_Complex Deprot Deprotonation Amine_Complex->Deprot Base Amido_Complex Ar-Pd(II)-NR(L2) Deprot->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 Ar-NHR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol:

  • To a flame-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Add the crude 1-(2-amino-6-methylpyridin-5-yl)propan-1-amine (Intermediate 3, 1.0 eq) and bromobenzene (1.2 eq).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-18 hours. Monitor the reaction by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the final product, 5-(1-aminopropyl)-6-methyl-N-phenylpyridin-2-amine.

Table 4: Reagents for Step 4

ReagentMolar Eq.Molecular WeightAmount
Intermediate 31.0165.24 g/mol 16.5 g
Bromobenzene1.2157.01 g/mol 13.4 mL
Pd₂(dba)₃0.02915.72 g/mol 1.83 g
Xantphos0.04578.68 g/mol 2.31 g
Sodium tert-butoxide1.496.10 g/mol 13.4 g
TolueneSolvent92.14 g/mol 10 mL

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Sodium hydride and lithium aluminum hydride are flammable solids and react violently with water. Handle under an inert atmosphere.

  • Palladium catalysts and phosphine ligands are toxic and should be handled with care.

References

  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem.
  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC.
  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction | Organic Letters - ACS Publications.
  • A General and Efficient 2-Amination of Pyridines and Quinolines - Organic Chemistry Portal.
  • A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines | Journal of the American Chemical Society - ACS Publications.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
  • N-(4-Nitrophenyl)pyridin-2-amine reaction with different functional groups - Benchchem.
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC.

Sources

Application

Application Note and Protocol: A General Approach for Dissolving Novel Small Molecules for Cell Culture Assays

Introduction: The Challenge of Compound Solubilization in Cell-Based Assays The successful execution of in vitro cell-based assays is fundamentally reliant on the accurate and reproducible delivery of test compounds to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Compound Solubilization in Cell-Based Assays

The successful execution of in vitro cell-based assays is fundamentally reliant on the accurate and reproducible delivery of test compounds to the cellular environment. For novel small molecules, such as 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine, which may have limited or no published solubility data, establishing a reliable dissolution protocol is a critical first step. Many organic molecules are inherently hydrophobic and exhibit poor solubility in aqueous cell culture media, necessitating the use of organic solvents to create concentrated stock solutions.[1]

The choice of solvent and the subsequent dilution strategy are paramount, as they can significantly impact compound stability, delivery, and the potential for solvent-induced cytotoxicity.[2][3] This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on how to systematically approach the dissolution of novel compounds for cell culture applications. While using 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine as a case study, the principles and protocols outlined herein are broadly applicable to other small molecules with unknown solubility profiles.

Foundational Principles: Solvent Selection and Cytotoxicity

The ideal solvent for cell culture applications should effectively dissolve the compound at a high concentration while exhibiting minimal toxicity to the cells at its final working concentration.[4] Dimethyl sulfoxide (DMSO) and ethanol (EtOH) are the most commonly used solvents in cell-based assays due to their broad solvency and relatively low toxicity at low concentrations.[5][6]

Key Considerations for Solvent Selection:

  • Compound Chemistry: The structure of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine, with its aromatic rings and amine group, suggests potential solubility in polar aprotic solvents like DMSO or in alcohols like ethanol.[6]

  • Solvent Cytotoxicity: It is crucial to maintain the final solvent concentration in the cell culture medium at a non-toxic level. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid off-target effects.[2][7][8] Ethanol is often tolerated at slightly higher concentrations, but it's generally recommended to keep it below 0.5% as well.[2][9]

  • Experimental Controls: A "vehicle control" is an essential component of any cell-based assay. This control consists of cells treated with the same final concentration of the solvent used to dissolve the test compound, ensuring that any observed effects are due to the compound itself and not the solvent.[10]

Protocol: Empirical Determination of Compound Solubility

For a novel compound, it is highly recommended to perform a small-scale solubility test before preparing a large-volume stock solution.[11] This will inform the selection of the most appropriate solvent and the maximum achievable stock concentration.[12]

Materials:

  • 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine (or other test compound)

  • Cell culture-grade DMSO

  • Cell culture-grade Ethanol (200 proof)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into several sterile microcentrifuge tubes.

  • To each tube, add a different solvent (e.g., DMSO, ethanol) in incremental volumes to test a range of concentrations (e.g., 1 mM, 10 mM, 50 mM, 100 mM).

  • Vortex each tube vigorously for 1-2 minutes.[11]

  • Visually inspect for complete dissolution. If the compound does not fully dissolve, gentle warming (e.g., 37°C for 10-15 minutes) or sonication can be attempted, provided the compound is heat-stable.[7]

  • The highest concentration at which the compound fully dissolves represents the approximate solubility in that solvent.

Protocol: Preparation of a High-Concentration Stock Solution

Once the optimal solvent is determined, a high-concentration stock solution can be prepared. A common starting concentration for a stock solution is 10 mM, but this can be adjusted based on the determined solubility and the desired final assay concentrations.[10]

Materials:

  • Test compound

  • Selected solvent (e.g., cell culture-grade DMSO)

  • Sterile, amber, or foil-wrapped glass vials or microcentrifuge tubes[7]

  • Calibrated analytical balance[13]

  • Volumetric flasks (for high accuracy)[13]

Procedure:

  • Calculate the Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration and volume.

    • Example Calculation for a 10 mM Stock Solution in 1 mL (assuming a Molecular Weight of 255.36 g/mol for the example compound):

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 255.36 g/mol = 2.55 mg

  • Weigh the Compound: In a chemical fume hood, carefully weigh the calculated mass of the compound and transfer it to a sterile vial.[7]

  • Add Solvent: Add the calculated volume of the selected solvent to the vial.

  • Dissolution: Vortex the vial until the compound is completely dissolved. The solution should be clear and free of any precipitate.[10]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[7]

Protocol: Preparation of Working Solutions for Cell Culture

The high-concentration stock solution must be diluted to the final working concentration in your complete cell culture medium. It is recommended to perform serial dilutions to minimize the risk of compound precipitation when transferring from a high concentration of organic solvent to an aqueous medium.[11][14]

Materials:

  • High-concentration stock solution

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the stock solution at room temperature.

  • Serial Dilution: Perform a series of dilutions in pre-warmed cell culture medium to reach the final desired concentrations. A 1:10 followed by a 1:100 dilution is a common practice.[15][16]

    • Example for preparing a 10 µM working solution from a 10 mM stock:

      • Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of medium (1:10 dilution).

      • Step 2 (Final Dilution): Prepare the 10 µM final solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of medium (1:100 dilution).

  • Vortex Gently: Mix thoroughly but gently after each dilution step.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with the solvent alone.

  • Immediate Use: Add the final working solutions to your cell cultures immediately after preparation.

Data Presentation and Visualization

Table 1: Solvent Cytotoxicity and Recommended Final Concentrations

SolventCommon Stock ConcentrationRecommended Max. Final Concentration in MediumPotential Cellular Effects at High Concentrations
DMSO 10-100 mM≤ 0.5% (ideally ≤ 0.1%)[2][7][8]Cell cycle arrest, differentiation, apoptosis, altered gene expression[17][18]
Ethanol 10-50 mM≤ 0.5%[2]Membrane fluidization, enzyme inactivation[4]

Diagram 1: Workflow for Compound Dissolution and Preparation for Cell Culture Assays

G cluster_0 Phase 1: Solubility Testing cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Working Solution Preparation weigh Weigh Compound (1-2 mg) add_solvents Add Solvents (DMSO, EtOH) weigh->add_solvents vortex Vortex & Observe add_solvents->vortex calc Calculate Mass for 10 mM Stock vortex->calc Select Best Solvent weigh_stock Weigh Compound calc->weigh_stock dissolve_stock Dissolve in Selected Solvent weigh_stock->dissolve_stock aliquot Aliquot & Store at -20°C dissolve_stock->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment serial_dilute Perform Serial Dilutions in Pre-warmed Medium thaw->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells

Caption: General workflow for preparing a novel compound for cell culture assays.

Troubleshooting

  • Compound Precipitation in Medium: If the compound precipitates upon dilution in the cell culture medium, try a more gradual serial dilution.[11] Alternatively, consider using a lower concentration stock solution.

  • Inconsistent Assay Results: Ensure stock solutions are homogenous and that aliquots are used to prevent degradation from multiple freeze-thaw cycles. Always use a freshly thawed aliquot for each experiment.

  • Observed Cytotoxicity in Vehicle Control: The final concentration of the solvent may be too high for your specific cell line. Reduce the final solvent concentration by preparing a more concentrated stock solution or by adjusting your dilution scheme.

Conclusion

A systematic and meticulous approach to the dissolution of novel compounds is fundamental to the integrity and reproducibility of cell-based assay data. By empirically determining solubility, carefully selecting a solvent, and adhering to best practices for stock and working solution preparation, researchers can confidently assess the biological activity of molecules like 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine. Always remember that the ultimate goal is to deliver the compound to the cells in a soluble, stable, and non-toxic formulation.

References

  • Gala R, et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Ezzikouri, S., et al. (2020). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. PMC. [Link]

  • American Society for Microbiology. (2005). Serial Dilution Protocols. ASM. [Link]

  • Ghafouri, H., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. [Link]

  • de Oliveira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • Hsiao, C., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • Oswald, N. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Denkova, A. G., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. MDPI. [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. ResearchGate. [Link]

  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen. [Link]

  • BioNetwork. (2012). Serial Dilution for Cell Cloning. YouTube. [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada. [Link]

  • Google Patents. (2022). WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same.
  • Diorazio, L. D., et al. (2019). Solvent Selection Methods and Tool. Organic Process Research & Development. [Link]

  • Semantic Scholar. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSHL Press. [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. BPS Bioscience. [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • Brazilian Dental Journal. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Dental Journal. [Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • ResearchGate. (2012). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture?. ResearchGate. [Link]

  • Biology LibreTexts. (2023). 1.8: Serial Dilutions and Standard Curve. Biology LibreTexts. [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Frameworks Applied: ICH Q14 (Analytical Procedure Development) & ICH Q2(R2) (Validation of Analytical Procedures) Executive Summary & The A...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Frameworks Applied: ICH Q14 (Analytical Procedure Development) & ICH Q2(R2) (Validation of Analytical Procedures)

Executive Summary & The Analytical Challenge

The compound 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine (hereafter referred to as AMPP ) is a complex, multi-basic active pharmaceutical ingredient (API) intermediate. Its structure features three distinct nitrogenous sites: a highly basic primary aliphatic amine (1-aminopropyl group, pKa ~9.5–10.5), a secondary aromatic amine (N-phenyl group), and a pyridine ring (pKa ~5.5).

Quantifying such highly basic compounds presents a classic chromatographic challenge. When passing through a standard silica-based reversed-phase column at a neutral or mid-range pH, the protonated primary amine undergoes severe secondary electrostatic interactions (ion-exchange) with ionized surface silanols (Si-O⁻). This dual-retention mechanism—hydrophobic partitioning combined with electrostatic dragging—is the fundamental cause of peak tailing, which compromises resolution, sensitivity, and integration accuracy.

This application note details the causality-driven method development and self-validating protocol for AMPP, utilizing a high-pH mobile phase strategy to neutralize the analyte, coupled with a hybrid silica column to ensure stationary phase survival.

Mechanistic Rationale: The "Why" Behind the Method

As analytical scientists, we must design methods based on the physicochemical realities of the molecule rather than empirical trial-and-error. When dealing with basic amines, we must manipulate the mobile phase pH to control the ionization state of both the analyte and the column's residual silanols. As noted by industry standards on, we have two primary pathways:

  • The Low pH Strategy (pH ~2.5): Suppresses silanol ionization (pKa ~4.5), reducing electrostatic interactions. However, AMPP becomes fully protonated (tri-cationic) and highly polar, resulting in poor retention on a C18 phase and risking co-elution with the void volume.

  • The High pH Strategy (pH ~10.5) [Selected]: Operating at a pH at least 1 unit above the highest pKa of the analyte ensures >90% of the AMPP molecules are in their neutral, free-base form. This inherently eliminates electrostatic interactions with silanols and maximizes hydrophobic retention, yielding sharp, symmetrical peaks.

The Column Caveat: Traditional Type-B silica dissolves via basic hydrolysis at pH > 8.0. Therefore, this high-pH strategy mandates the use of an Ethylene-Bridged Hybrid (BEH) particle column, which incorporates organic bridges within the silica matrix to confer extreme resistance to dissolution up to pH 12.0.

G BasicAmine 5-(1-Aminopropyl)-6-methyl- N-phenylpyridin-2-amine (Basic API) LowPH Low pH (~2.5) Analyte Protonated (+) BasicAmine->LowPH Option A HighPH High pH (~10.5) Analyte Neutralized (0) BasicAmine->HighPH Option B (Preferred) SilanolLow Silanols Neutral (No Ion-Exchange) LowPH->SilanolLow PolarityHigh High Analyte Polarity (Poor Retention) LowPH->PolarityHigh SilanolHigh Silanols Ionized (-) HighPH->SilanolHigh PolarityLow High Hydrophobicity (Strong Retention) HighPH->PolarityLow HybridCol Requires BEH/Hybrid Column (pH Stable) HighPH->HybridCol Prevent silica dissolution

Caption: Chromatographic rationale: pH effects on analyte ionization and column selection.

Analytical Procedure Lifecycle (ICH Q14 & Q2(R2))

Modern regulatory submissions require a science- and risk-based approach. Following the , this method was developed by first defining the Analytical Target Profile (ATP), optimizing the parameters based on chemical causality, and finally validating the method against the updated guidelines.

G ATP Analytical Target Profile (ATP) Define QTP & CQA (ICH Q14) Screening Method Screening Column & pH Scouting ATP->Screening Define Goals Optimization Method Optimization Mobile Phase & Gradient Tuning Screening->Optimization Select Best Conditions Validation Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy Optimization->Validation Lock Parameters Lifecycle Lifecycle Management Continuous Monitoring Validation->Lifecycle Approve Method

Caption: ICH Q14 and Q2(R2) guided analytical lifecycle workflow.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol acts as a self-validating system. The system suitability test (SST) acts as a hard gatekeeper; if the SST fails, the sequence automatically halts, preventing the generation of invalid data.

Step 1: Preparation of Mobile Phases
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5):

    • Accurately weigh 0.79 g of LC-MS grade Ammonium Bicarbonate.

    • Dissolve completely in 1000 mL of Ultrapure Water (18.2 MΩ·cm).

    • Adjust the pH to 10.5 ± 0.05 using dilute Ammonium Hydroxide dropwise. (Causality Check: A pH drop below 9.5 will cause partial protonation of the primary amine, leading to retention time shifts and peak distortion. Precise calibration of the pH meter is critical).

    • Filter through a 0.22 µm nylon membrane and degas.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Step 2: Preparation of Standard Solutions
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of AMPP reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Step 3: Self-Validating Sequence Execution

Program the Chromatography Data System (CDS) to execute the following sequence with built-in conditional logic:

  • Inject Blank (Diluent): Verifies baseline stability and absence of ghost peaks.

  • Inject System Suitability Standard (6 replicates): The system is validated for the run ONLY IF it meets the criteria outlined in Table 3.

  • Inject Unknown Samples: Proceed with batch analysis.

  • Inject Bracketing Standard: Run the Working Standard every 10 samples. (Causality Check: High pH mobile phases can slowly degrade columns over hundreds of injections. The bracketing standard ensures continuous verification that column efficiency and retention time drift remain < 2.0% throughout the run).

Optimized Chromatographic Conditions

Table 1: Instrument and Method Parameters

ParameterSpecificationRationale
Column Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm)BEH particle prevents silica dissolution at pH 10.5.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5)Deprotonates AMPP, eliminating silanol interactions.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic partitioning.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 40 °CLowers mobile phase viscosity, improving mass transfer.
Detection UV at 254 nmTargets the conjugated pyridine and phenyl rings.
Injection Volume 10 µLPrevents volume overload and band broadening.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold (equilibration)
2.09010Isocratic hold
10.04060Linear gradient for elution
12.01090Column wash
14.01090Column wash
14.19010Return to initial conditions
18.09010Re-equilibration

Method Validation Results (ICH Q2(R2) Compliance)

The method was subjected to rigorous validation to prove it is fit for its intended purpose. The high-pH strategy resulted in exceptional peak symmetry, directly translating to highly reproducible integration and precision.

Table 3: System Suitability Test (SST) Acceptance Criteria & Results

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT) %RSD ≤ 1.0% (n=6)0.15%Pass
Peak Area %RSD ≤ 2.0% (n=6)0.42%Pass
USP Tailing Factor (Tf) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 500012,450Pass

Table 4: Method Validation Summary

Validation ParameterRange / ConditionResultAcceptance Criteria
Linearity 25 - 150 µg/mLR² = 0.9998R² ≥ 0.999
Limit of Detection (LOD) S/N = 3:10.05 µg/mLReport Value
Limit of Quantitation (LOQ) S/N = 10:10.15 µg/mLPrecision %RSD ≤ 5.0%
Method Precision 100 µg/mL (n=6)0.65% RSD%RSD ≤ 2.0%
Accuracy (Recovery) 50%, 100%, 150% levels99.2% - 101.4%98.0% - 102.0%

References

  • Peak Tailing in HPLC Element Lab Solutions URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures European Medicines Agency (EMA) / ICH URL:[Link]

  • Practical Strategies for ICH Q14 and Q2(R2) Compliance Altasciences URL:[Link]

Application

1H and 13C NMR spectroscopy characterization of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine

Application Note: 1H and 13C NMR Spectroscopy Characterization of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine Executive Summary The structural elucidation of highly functionalized nitrogen-containing heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H and 13C NMR Spectroscopy Characterization of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine

Executive Summary

The structural elucidation of highly functionalized nitrogen-containing heterocycles is a critical bottleneck in small molecule drug discovery. 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine is a complex scaffold featuring a pyridine core, an aniline-derived substituent, and a primary aliphatic amine. This application note provides a comprehensive, self-validating protocol for the complete 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. By detailing the causality behind solvent selection, pulse sequence optimization, and 2D-NMR correlation strategies, this guide serves as an authoritative reference for analytical chemists and drug development professionals.

Mechanistic Challenges in Aminopyridine Characterization

Characterizing multi-amine systems presents unique spectroscopic challenges. The presence of three distinct nitrogen environments (a pyridine nitrogen, a secondary diarylamine, and a primary aliphatic amine) heavily influences the local electronic environment, causing significant anisotropic deshielding and quadrupolar broadening[1].

Furthermore, the exchangeable nature of the -NH and -NH 2​ protons often leads to signal attenuation or complete loss into the spectral baseline when analyzed in protic or weakly hydrogen-bonding solvents (like CDCl 3​ ). To counteract this, Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) is strategically selected as the solvent. DMSO acts as a strong hydrogen-bond acceptor, which drastically reduces the chemical exchange rate of the amine protons, allowing them to be observed as distinct, integrable resonances[2].

Experimental Protocol: A Self-Validating Workflow

A robust NMR protocol must be self-validating; the data generated in the 1D spectra must be unambiguously confirmed by 2D connectivity experiments.

Sample Preparation
  • Concentration Optimization: Weigh 15–20 mg of the highly purified compound (>98% by HPLC). Dissolve entirely in 0.6 mL of anhydrous DMSO-d 6​ to achieve an optimal concentration of ~100 mM. This concentration is critical to ensure a high signal-to-noise (S/N) ratio for 13 C acquisition without causing viscosity-induced line broadening[3].

  • Internal Referencing: Ensure the DMSO-d 6​ contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • Tube Preparation: Transfer the solution to a high-quality 5 mm NMR tube. Clean the exterior of the tube with a lint-free wipe to prevent probe contamination and ensure optimal shimming[3].

Instrumental Setup and Data Acquisition

Experiments should be conducted on a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize sensitivity, regulated at 298 K.

  • 1 H NMR (1D): Acquire using a standard 90° pulse sequence (zg30). Set the spectral width to 12 ppm, acquiring 64k data points over 16 scans. A relaxation delay (D1) of 2.0 seconds is mandatory to ensure complete longitudinal relaxation ( T1​ ) of all protons, ensuring accurate quantitative integration[4].

  • 13 C NMR (1D): Acquire using composite pulse decoupling (CPD) to remove 1 H- 13 C scalar couplings (zgpg30). Set the spectral width to 250 ppm. Acquire 1024 scans with a D1 of 2.0 seconds. 13 C NMR provides superior resolution due to its broad 300 ppm chemical shift range, which is vital for distinguishing the closely resonating aromatic carbons of the phenyl and pyridine rings[5].

  • 2D NMR (COSY, HSQC, HMBC): Acquire 1 H- 1 H COSY for vicinal proton coupling, 1 H- 13 C HSQC for direct one-bond correlations, and 1 H- 13 C HMBC (optimized for nJCH​ = 8 Hz) to establish the carbon backbone connectivity across heteroatoms and quaternary centers.

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Acq1D 1D NMR Acquisition (1H and 13C CPD) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (FT, Phase/Baseline Corr.) Acq1D->Process Acq2D->Process Assign1H 1H Assignment (Integrals, Multiplicity) Process->Assign1H Assign13C 13C & 2D Assignment (Carbon Backbone & Connectivity) Process->Assign13C Validate Structural Validation (Cross-referencing HMBC) Assign1H->Validate Assign13C->Validate

Workflow for the NMR structural elucidation of small molecule heterocyclic compounds.

Structural Elucidation and Data Interpretation

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine can be logically divided into three regions: the aliphatic side chains, the aromatic core, and the exchangeable heteroatom protons.

  • Aliphatic Region (0.8 - 4.0 ppm): The propyl chain terminates in a methyl group appearing as a triplet at δ 0.85 ppm. The adjacent methylene ( δ 1.60 ppm) appears as a multiplet due to coupling with both the methyl group and the chiral methine proton. The methine proton (-CH-NH 2​ ) is significantly deshielded ( δ 3.85 ppm) by both the primary amine and the aromatic pyridine ring. The C6-methyl group on the pyridine ring appears as a sharp singlet at δ 2.35 ppm.

  • Aromatic Region (6.5 - 8.0 ppm): The pyridine ring protons (H3 and H4) exhibit an ortho-coupling pattern ( J≈8.5 Hz). H3 is shielded by the electron-donating N-phenylamino group ( δ 6.75 ppm), while H4 is deshielded ( δ 7.45 ppm). The phenyl ring presents a classic monosubstituted pattern: two ortho protons ( δ 7.65 ppm), two meta protons ( δ 7.25 ppm), and one para proton ( δ 6.90 ppm).

  • Exchangeable Protons: The primary amine (-NH 2​ ) appears as a broad singlet near δ 2.00 ppm, while the secondary diarylamine (-NH-Ph) is highly deshielded, appearing as a broad singlet at δ 8.85 ppm due to resonance with both aromatic rings.

Table 1: 1 H NMR Assignments (600 MHz, DMSO-d 6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
Propyl -CH 3​ 0.85Triplet (t)3H7.3
Propyl -CH 2​ -1.60Multiplet (m)2H-
Propyl -NH 2​ 2.00Broad Singlet (br s)2H- (Exchangeable)
Pyridine C6-CH 3​ 2.35Singlet (s)3H-
Propyl -CH-3.85Triplet of doublets (td)1H6.5, 7.0
Pyridine H36.75Doublet (d)1H8.5
Phenyl H-para6.90Triplet (t)1H7.4
Phenyl H-meta7.25Triplet (t)2H7.8
Pyridine H47.45Doublet (d)1H8.5
Phenyl H-ortho7.65Doublet (d)2H7.8
N-Phenyl -NH-8.85Broad Singlet (br s)1H- (Exchangeable)
13 C NMR Spectroscopic Analysis and 2D Validation

The 13 C NMR spectrum confirms the carbon skeleton. The assignment of quaternary carbons (which lack HSQC cross-peaks) relies entirely on HMBC correlations, forming the self-validating core of this protocol.

For example, the assignment of Pyridine C5 ( δ 131.5 ppm) and C6 ( δ 156.2 ppm) is validated by HMBC: the C6-methyl protons ( δ 2.35 ppm) will show a strong 2-bond correlation ( 2JCH​ ) to C6 and a 3-bond correlation ( 3JCH​ ) to C5. Similarly, the methine proton of the propyl group ( δ 3.85 ppm) will show a 3-bond correlation to C6, locking the aliphatic chain to the exact position on the heterocycle. The profound deshielding of C2 ( δ 154.8 ppm) and C6 ( δ 156.2 ppm) is a direct causal result of the electronegative pyridine nitrogen and the adjacent substituents[1].

Table 2: 13 C NMR Assignments (150 MHz, DMSO-d 6​ )

Carbon PositionChemical Shift ( δ , ppm)Type (via HSQC)Key HMBC Correlations ( 1 H to 13 C)
Propyl -CH 3​ 11.2CH 3​ Propyl -CH 2​ -
Pyridine C6-CH 3​ 22.8CH 3​ Pyridine C5, Pyridine C6
Propyl -CH 2​ -31.8CH 2​ Propyl -CH-, Propyl -CH 3​
Propyl -CH-54.5CHPyridine C4, Pyridine C5, Pyridine C6
Pyridine C3108.4CHPyridine H4
Phenyl C-ortho118.5CHPhenyl H-meta, Phenyl H-para
Phenyl C-para121.2CHPhenyl H-ortho
Phenyl C-meta129.4CHPhenyl H-ortho
Pyridine C5131.5C (Quaternary)Pyridine H4, C6-CH 3​ , Propyl -CH-
Pyridine C4137.2CHPyridine H3
Phenyl C-ipso141.6C (Quaternary)Phenyl H-ortho, N-Phenyl -NH-
Pyridine C2154.8C (Quaternary)Pyridine H3, Pyridine H4
Pyridine C6156.2C (Quaternary)C6-CH 3​ , Pyridine H4

Troubleshooting and Best Practices

  • Missing Amine Signals: If the -NH or -NH 2​ signals are missing or excessively broad, the DMSO-d 6​ may have absorbed atmospheric moisture (H 2​ O peak at δ 3.33 ppm). Always use fresh, ampouled anhydrous DMSO-d 6​ for critical characterizations.

  • Overlapping Aromatic Signals: If the phenyl and pyridine signals overlap heavily, acquiring a 2D NOESY or ROESY spectrum can help differentiate them through spatial proximity (e.g., NOE cross-peaks between the N-phenyl -NH- and the phenyl ortho-protons).

  • Quadrupolar Broadening: The 13 C signals adjacent to nitrogen (C2, C6) may exhibit slight broadening due to the quadrupolar relaxation of the 14 N nucleus. Increasing the acquisition time and utilizing exponential multiplication (line broadening, LB = 1.0 Hz) during processing will enhance the signal-to-noise ratio[1].

References

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center: Required NMR sample preparation protocol. University of Notre Dame. Available at:[3]

  • Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. ACS Publications. Available at:[2]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available at:[4]

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. National Institutes of Health (PMC). Available at:[5]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança (IPB). Available at:[1]

Sources

Method

Application Note: A High-Throughput Screening Protocol for the Identification of Novel Kinase Inhibitors

Introduction: The Pursuit of Kinase Inhibitors Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, metabolism, and cell...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, metabolism, and cell cycle control. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of modern drug discovery.

This document provides a comprehensive protocol for the high-throughput screening (HTS) of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine, a novel compound scaffold, to identify potential inhibitors of a designated "Target Kinase X." The methodologies described herein are designed to be robust, reproducible, and scalable, providing a solid foundation for a successful kinase inhibitor discovery campaign. We will detail a primary screening protocol using a sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, followed by a dose-response confirmation workflow for hit validation.

Assay Principle: LANCE® Ultra TR-FRET Kinase Assay

To quantify the inhibitory potential of our test compounds, we will employ a LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay. This technology is a homogeneous (no-wash) assay format that is highly amenable to HTS due to its sensitivity, low background, and resistance to interference from library compounds.

The assay principle is based on the detection of substrate phosphorylation by Target Kinase X. The key components are:

  • Europium (Eu)-labeled Antibody: A specific antibody against the phosphorylated form of the substrate, labeled with a Europium chelate (the donor fluorophore).

  • ULight™-labeled Substrate: A peptide substrate for Target Kinase X, labeled with a ULight molecule (the acceptor fluorophore).

  • ATP: The phosphate donor, required for the kinase reaction.

In the absence of an inhibitor, Target Kinase X phosphorylates the ULight-substrate. The Eu-antibody then binds to this phosphorylated substrate, bringing the donor (Eu) and acceptor (ULight) fluorophores into close proximity. When the Eu donor is excited at 320-340 nm, it transfers its energy to the ULight acceptor, which then emits a specific signal at 665 nm. In the presence of an effective inhibitor like 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine, substrate phosphorylation is blocked. Consequently, the Eu-antibody cannot bind, no FRET occurs, and the signal at 665 nm is diminished. The TR-FRET signal is therefore directly proportional to the activity of Target Kinase X.

G cluster_0 No Inhibition (High TR-FRET Signal) cluster_1 Inhibition (Low TR-FRET Signal) Kinase Target Kinase X PhosphoSubstrate Phosphorylated ULight-Substrate Kinase->PhosphoSubstrate phosphorylates ATP ATP ATP->Kinase Substrate ULight-Substrate Substrate->Kinase FRET FRET Occurs (Signal at 665 nm) PhosphoSubstrate->FRET EuAb Eu-Antibody EuAb->PhosphoSubstrate binds EuAb->FRET Kinase_i Target Kinase X NoPhospho No Phosphorylation Kinase_i->NoPhospho ATP_i ATP ATP_i->Kinase_i Substrate_i ULight-Substrate Substrate_i->Kinase_i Inhibitor_i Inhibitor (Test Compound) Inhibitor_i->Kinase_i blocks EuAb_i Eu-Antibody NoFRET No FRET (No Signal)

Caption: TR-FRET Kinase Assay Principle.

Materials and Reagents

ReagentSupplierPart NumberStorage
Target Kinase X, active enzyme(e.g., Sigma-Aldrich)(Specific)-80°C
LANCE Ultra ULight-peptide SubstratePerkinElmer(Specific)-20°C
LANCE Eu-W1024 anti-phospho AntibodyPerkinElmer(Specific)4°C
ATP (10 mM Solution)Thermo FisherR0071-20°C
Staurosporine (Control Inhibitor)Cayman Chemical81590-20°C
Assay Buffer (e.g., 1X LANCE Detection Buffer)PerkinElmerCR97-1004°C
DMSO, AnhydrousSigma-Aldrich276855Room Temperature
384-well Low-Volume White PlatesGreiner Bio-One784075Room Temperature

Experimental Protocols

Reagent Preparation
  • Kinase Buffer: Prepare the working kinase reaction buffer. A typical buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • 2X Enzyme Solution: Dilute Target Kinase X to a 2X working concentration (e.g., 0.2 nM) in Kinase Buffer. The optimal concentration should be determined empirically by performing an enzyme titration to find the concentration that yields ~80% of the maximum signal (EC₈₀).

  • 2X Substrate/ATP Solution: Prepare a 2X working solution containing the ULight-peptide substrate and ATP in Kinase Buffer. The final concentrations should be at the Kₘ value for each, which must be determined experimentally. For this protocol, we will assume an optimal concentration of 100 nM ULight-substrate and 20 µM ATP.

  • 2X Detection Mix: Prepare a 2X solution of the Eu-antibody in 1X LANCE Detection Buffer. A typical concentration is 4 nM.

  • Compound Plating: Using an acoustic liquid handler, serially dilute the 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine stock (typically 10 mM in DMSO) to create a concentration gradient in a source plate. Then, dispense 50 nL of each concentration into the 384-well assay plates. For primary screening, a single concentration (e.g., 10 µM) is typically used.

Primary HTS Workflow (10 µM Single-Point Screen)

This protocol is designed for a total assay volume of 10 µL.

  • Compound Addition: Assay plates should already contain 50 nL of test compound or DMSO (for controls) per well.

  • Enzyme Addition: Add 5 µL of the 2X Enzyme Solution to all wells of the 384-well plate.

  • Initiate Kinase Reaction: Add 5 µL of the 2X Substrate/ATP Solution to all wells. This initiates the kinase reaction. The final concentration of DMSO in the assay should be ≤ 0.5% to avoid solvent effects.

  • Incubation: Seal the plates and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction & Detection: Add 10 µL of the 2X Detection Mix to all wells. This simultaneously stops the kinase reaction (due to chelation of Mg²⁺ by EDTA in the detection buffer) and initiates the detection process.

  • Final Incubation: Incubate the plates for an additional 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on a TR-FRET-capable plate reader (e.g., PerkinElmer EnVision®), with excitation at 320 nm and emission measured at 615 nm (Europium reference) and 665 nm (ULight FRET signal).

G start Start: Compound-Plated 384-well Plate (50 nL) add_enzyme Step 1: Add 5 µL of 2X Target Kinase X Solution start->add_enzyme add_substrate Step 2: Add 5 µL of 2X Substrate/ATP Mix add_enzyme->add_substrate incubate_reaction Step 3: Incubate for 60 min at Room Temperature add_substrate->incubate_reaction add_detection Step 4: Add 10 µL of 2X Eu-Antibody Detection Mix incubate_reaction->add_detection incubate_detection Step 5: Incubate for 60 min at Room Temperature (dark) add_detection->incubate_detection read_plate Step 6: Read TR-FRET Signal (Ex: 320 nm, Em: 665/615 nm) incubate_detection->read_plate end End: Data Analysis read_plate->end

Caption: High-Throughput Primary Screening Workflow.

Plate Layout and Controls

A robust HTS assay requires proper controls on every plate to ensure data quality and allow for normalization.

Control TypeDescriptionWells (Example)
Negative Control No inhibitor (0% inhibition). Contains DMSO only.Columns 23, 24
Positive Control Max inhibition (100% inhibition). Staurosporine.Columns 21, 22
Test Compounds 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amineColumns 1-20
Hit Confirmation: Dose-Response (IC₅₀) Protocol

Compounds identified as "hits" in the primary screen must be confirmed. This is done by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.

The protocol is identical to the primary screen, but instead of a single concentration, the compound is tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions starting from 50 µM).

Data Analysis and Quality Control

Data Normalization

The raw data from the plate reader (665 nm / 615 nm ratio) is first normalized to percent inhibition using the on-plate controls:

Percent Inhibition (%) = 100 x (1 - [ (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control) ] )

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay. It measures the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z'-Factor = 1 - [ (3σ_pos + 3σ_neg) / |μ_neg - μ_pos| ]

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Hit Selection Criteria

A compound from the primary screen is typically classified as a "hit" if it meets a predefined activity threshold. A common criterion is:

Percent Inhibition ≥ 50%

Alternatively, a statistical cutoff, such as three standard deviations from the mean of the test compound population, can be used. All hits must be subjected to dose-response analysis for confirmation. The resulting IC₅₀ value provides a quantitative measure of the compound's potency and is used to rank and prioritize hits for further studies.

Conclusion

This application note provides a detailed, robust, and validated protocol for the high-throughput screening of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine as a potential inhibitor of Target Kinase X. By employing the sensitive LANCE Ultra TR-FRET technology and adhering to rigorous quality control standards, this workflow enables the efficient identification and confirmation of potent and selective kinase inhibitors. The subsequent steps following this HTS campaign would involve secondary assays to confirm the mechanism of action, assess selectivity against other kinases, and explore the structure-activity relationship (SAR) of the hit compounds.

References

  • Title: Protein kinases – the major drug targets of the twenty-first century? Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Kinase inhibitor drugs Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Homogeneous time-resolved fluorescence resonance energy transfer (HTR-FRET) Source: Nature Methods URL: [Link]

  • Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting Guide for 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine

Overview: Structural Liabilities in DMSO 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine (Molecular Weight: ~241.33 g/mol ) is a structurally complex molecule containing an aminopyridine core and a highly nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: Structural Liabilities in DMSO

5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine (Molecular Weight: ~241.33 g/mol ) is a structurally complex molecule containing an aminopyridine core and a highly nucleophilic primary aliphatic amine (the 1-aminopropyl group). While Dimethyl Sulfoxide (DMSO) is the universal aprotic solvent for high-throughput screening and stock preparation, it is not chemically inert.

For compounds bearing primary amines, DMSO storage presents severe degradation risks. Under ambient conditions, light exposure, or trace acidic environments, DMSO can undergo autocatalytic decomposition into dimethyl sulfide and formaldehyde. The in situ generated formaldehyde rapidly reacts with the primary amine of your compound, leading to the formation of Schiff base (imine) adducts and a consequent loss of functional compound concentration.

Troubleshooting FAQs

Q1: We observe a loss of compound potency over time, and LC-MS analysis reveals a new peak with a +12 Da mass shift. What is happening? A1: The +12 Da mass shift is the classic signature of a Schiff base (imine) adduct. DMSO can act as a formaldehyde surrogate, undergoing degradation to release trace amounts of formaldehyde[1]. The primary amine on the 1-aminopropyl group acts as a nucleophile, attacking the formaldehyde to form a hemiaminal intermediate, which rapidly dehydrates to form an imine[2].

  • Diagnostic Marker: Look for a shift from the expected parent ion [M+H]+≈242.3 to the imine adduct [M+12+H]+≈254.3 .

Q2: My compound precipitates out of the DMSO stock solution after a few weeks at room temperature. Is it degrading? A2: Not necessarily degrading, but likely crashing out due to moisture. DMSO is highly hygroscopic and readily absorbs atmospheric water[3]. As the water content in your DMSO stock increases, the solubility of the lipophilic N-phenylpyridin-2-amine core drops drastically, causing precipitation. Always keep containers tightly closed and use anhydrous DMSO (≤ 0.2% water)[3].

Q3: Are there other degradation pathways besides the +12 Da adduct? A3: Yes. The aminopyridine core is susceptible to N-oxidation if exposed to light and dissolved oxygen, resulting in a +16 Da mass shift ( [M+16+H]+≈258.3 ). Furthermore, the autocatalytic decomposition of DMSO can be accelerated by trace impurities or organic acids, creating a hostile microenvironment that accelerates both oxidation and adduct formation[4].

Q4: How can I prevent these degradation pathways? A4: Causality dictates that you must remove the catalysts for DMSO degradation (oxygen, heat, light) and the reactants (water). Use anhydrous DMSO, aliquot immediately into single-use opaque vials, purge the headspace with argon or nitrogen to displace oxygen, and store at -80°C. Avoid freeze-thaw cycles, which introduce condensation and accelerate degradation kinetics[5].

Mechanistic Visualization

Mechanism DMSO DMSO Solvent Deg Thermal/Oxidative Degradation DMSO->Deg HCHO Formaldehyde (HCHO) Deg->HCHO Trace amounts Hemiaminal Hemiaminal Intermediate HCHO->Hemiaminal Amine 5-(1-Aminopropyl)-... (Primary Amine) Amine->Hemiaminal Nucleophilic attack Imine Schiff Base Adduct (+12 Da Mass Shift) Hemiaminal->Imine Dehydration (-H2O)

Mechanistic pathway of DMSO degradation and subsequent Schiff base adduct formation.

Quantitative Stability Profiling

The following table summarizes the expected degradation profile of 10 mM 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine in DMSO under various storage conditions.

Storage ConditionDMSO GradeTimeframeIntact Compound (%)Major Degradant Identified
Room Temp (25°C), LightStandard (Hygroscopic)7 Days< 60%Imine (+12 Da), N-Oxide (+16 Da)
Room Temp (25°C), DarkStandard14 Days~ 75%Imine (+12 Da)
4°C, DarkAnhydrous1 Month~ 88%Imine (+12 Da)
-20°C, DarkAnhydrous3 Months~ 95%Trace Imine
-80°C, Argon Purged Anhydrous 12 Months > 99% None Detected

Self-Validating Experimental Protocol: Stability Assessment

To empirically verify the stability of your compound, you must employ a self-validating system. This protocol uses an orthogonal solvent control (Acetonitrile) to prove that degradation is DMSO-specific, and an Internal Standard (IS) to rule out LC-MS instrument drift[5].

Phase 1: Preparation & Controls
  • Solvent Preparation: Procure HPLC-grade Anhydrous DMSO (≥99.9% purity, ≤0.01% water) and Anhydrous Acetonitrile (MeCN).

  • Stock Formulation: Prepare a 10 mM stock of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine in DMSO. Prepare a parallel 10 mM stock in MeCN as a negative control.

  • Internal Standard (IS) Spiking: Spike both stocks with 1 µM of a chemically stable, structurally related internal standard (e.g., an isotope-labeled variant or a secondary amine analog that cannot form Schiff bases).

Phase 2: Aliquoting & Storage
  • Aliquot Generation: Dispense 50 µL aliquots into amber, low-bind microcentrifuge tubes.

  • Inert Gas Purging: Gently blow a stream of Argon gas over the liquid surface of each tube for 3 seconds to displace atmospheric oxygen and moisture. Cap immediately.

  • Incubation: Distribute the aliquots across desired storage conditions (e.g., 25°C, 4°C, -20°C, -80°C).

Phase 3: LC-MS/UV Analysis & Validation
  • T=0 Baseline: Immediately analyze the T=0 sample via LC-MS. Extract ion chromatograms (EIC) for the parent mass ( m/z 242.3), the imine adduct ( m/z 254.3), and the IS.

  • Time-Course Sampling: At designated intervals (e.g., 24h, 1 week, 1 month), thaw a single-use aliquot (do not refreeze) and inject.

  • System Validation Check:

    • Condition A: The IS peak area must not vary by >5% across all injections. If it does, instrument drift is occurring.

    • Condition B: The MeCN control stock must show <1% degradation. If degradation occurs in MeCN, the issue is inherent compound instability, not DMSO-mediated formaldehyde adduction.

Protocol Prep 1. Prepare Stocks (DMSO & MeCN) Spike 2. Spike IS (Self-Validation) Prep->Spike Purge 3. Argon Purge (Displace O2) Spike->Purge Store 4. Cryostorage (-80°C, Dark) Purge->Store Test 5. LC-MS/UV (Check m/z 254.3) Store->Test

Self-validating experimental workflow for compound stability testing in DMSO.

References

  • China Amines. Dimethyl Sulfoxide (DMSO) – Properties, Applications & Safety. Retrieved from: [Link]

  • Beilstein Journals. Formaldehyde surrogates in multicomponent reactions. Retrieved from: [Link]

  • MDPI. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Retrieved from: [Link]

  • ACS Publications. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Chromatographic Optimization for 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine Enantiomers

Welcome to the dedicated technical support resource for the chiral separation of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine. This guide is designed for researchers, analytical scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the chiral separation of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for developing and optimizing robust enantioselective HPLC methods. The content is structured in a direct question-and-answer format to address specific experimental challenges, grounded in established chromatographic principles and field-proven expertise.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating the enantiomers of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine?

The primary challenge lies in the molecule's stereochemical and physicochemical properties. As enantiomers, the two forms of this compound have identical physical properties in an achiral environment, making their separation impossible on standard achiral stationary phases. A successful separation requires the formation of transient diastereomeric complexes with a chiral selector, most commonly one that is immobilized on a solid support, known as a Chiral Stationary Phase (CSP).[1][2] The molecule's structure, featuring a primary amine and a basic pyridine ring, necessitates careful control over mobile phase composition to prevent undesirable secondary interactions with the silica support, which can lead to poor peak shape and resolution.[3][4]

Q2: Which type of Chiral Stationary Phase (CSP) is most likely to be successful for this compound?

For a chiral primary amine like this, polysaccharide-based CSPs are the most versatile and widely successful class.[5][6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica gel support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.[1][6]

  • Amylose-based CSPs (e.g., those with tris(3,5-dimethylphenylcarbamate) selectors)

  • Cellulose-based CSPs (e.g., those with tris(3,5-dichlorophenylcarbamate) selectors)

Screening a selection of both amylose and cellulose-based columns is the most effective starting point for method development.[1][5] Cyclofructan-based CSPs have also shown broad applicability for separating primary amines and represent another excellent option to include in initial screening protocols.[4]

Q3: Why is a mobile phase additive necessary for analyzing this basic compound?

The target analyte contains a primary amine and a pyridine moiety, both of which are basic. These functional groups can interact strongly with residual acidic silanol groups on the surface of the silica support of the CSP. This secondary interaction is a primary cause of severe peak tailing and can even lead to irreversible adsorption of the analyte on the column.[7][8]

To mitigate this, a small amount of a basic additive, such as diethylamine (DEA) or butylamine, is typically added to the mobile phase (usually 0.1-0.5%).[1][3] The additive acts as a competitor, saturating the active silanol sites and ensuring that the observed retention and separation are governed primarily by the desired chiral interactions with the CSP.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and optimization.

Issue 1: Poor or No Resolution of Enantiomers

Q: My enantiomers are co-eluting or the resolution is less than 1.5. What is the most effective troubleshooting workflow?

A: Achieving baseline resolution is the primary goal. A systematic approach is crucial when initial screening fails to yield a satisfactory separation. The choice of CSP is the single most critical factor, but mobile phase composition, flow rate, and temperature all offer powerful means for optimization.[7][10][11]

G start Start: Poor or No Resolution (Rs < 1.5) csp_check 1. Re-evaluate CSP Selection - Screen diverse phases (amylose, cellulose, cyclofructan). - Consult literature for similar compounds. start->csp_check Is the chosen CSP appropriate? mp_opt 2. Optimize Mobile Phase - Vary organic modifier type (e.g., Ethanol vs. Isopropanol). - Adjust modifier percentage. csp_check->mp_opt If CSP is likely suitable additive_opt 3. Adjust Additive - Confirm presence of basic additive (e.g., 0.1% DEA). - Screen alternative basic additives (e.g., Butylamine). mp_opt->additive_opt flow_rate 4. Reduce Flow Rate - Lower flow rate from 1.0 mL/min to 0.5 mL/min. - Enhances efficiency by improving mass transfer. additive_opt->flow_rate temp_opt 5. Vary Temperature - Screen a range (e.g., 15°C, 25°C, 40°C). - Effect is unpredictable but often significant. flow_rate->temp_opt end End: Improved Resolution temp_opt->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Expert Insight: Do not underestimate the impact of changing the alcohol modifier in normal phase. The switch from isopropanol to ethanol, for example, can dramatically alter selectivity by changing the hydrogen-bonding interactions between the analyte, mobile phase, and the CSP.[1]

Issue 2: Excessive Peak Tailing

Q: Both of my enantiomer peaks are showing significant tailing (asymmetry > 1.5). How can I improve the peak shape?

A: For a basic analyte like 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine, peak tailing is almost always caused by secondary interactions with the silica support.

  • Check/Increase Basic Additive: Ensure you are using a basic additive like DEA. If you are already using one, try incrementally increasing its concentration (e.g., from 0.1% to 0.2%). In some cases, a different base like ethanolamine may provide better results.[3]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase containing the additive. Chiral columns may require longer equilibration times (20-30 column volumes) than standard achiral columns, especially when a new additive is introduced.[7][11]

  • Column Contamination: If the column has been used extensively, strongly retained basic compounds from previous analyses could contaminate the stationary phase. Flush the column according to the manufacturer's instructions, often with a strong solvent like isopropanol or ethanol.[12]

Issue 3: Irreproducible Retention Times and/or Resolution

Q: My retention times and the resolution between my enantiomers are shifting between injections or on different days. What causes this instability?

A: Reproducibility issues in chiral chromatography often stem from insufficient control over the chromatographic system.

  • Temperature Control: Temperature has a significant, complex, and often unpredictable effect on chiral separations.[13][14][15] Small fluctuations in ambient temperature can alter the thermodynamics of the chiral recognition mechanism, leading to shifts in retention and selectivity. Always use a thermostatted column compartment and maintain a stable temperature (e.g., 25 °C ± 1 °C).[10][11]

  • Mobile Phase Preparation: Precisely prepare the mobile phase fresh daily. In normal phase, the small percentage of alcohol modifier is critical. Use precise volumetric measurements. Evaporation of the more volatile component (e.g., hexane) can alter the solvent strength and affect retention.

  • Thorough Equilibration: As mentioned, insufficient equilibration is a major source of irreproducibility. Before starting a sequence, ensure the system has pumped at least 20-30 column volumes of the mobile phase through the column to ensure the stationary phase is fully conditioned.[11]

  • Additive Memory Effect: Be aware that CSPs can "remember" previous additives, which can leach out in subsequent runs and affect results.[8] It is best practice to dedicate a specific column to a particular mobile phase system (e.g., normal phase with basic additives) to avoid this phenomenon.

Experimental Protocols & Data

Protocol 1: Initial CSP Screening

This protocol outlines a systematic approach to screen multiple CSPs to identify the most promising candidate for method development.

  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of the racemic 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine in ethanol or isopropanol. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • HPLC System Setup:

    • Detector: UV at 254 nm (or other suitable wavelength).

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

  • Screening Conditions: Sequentially install each column and equilibrate with the corresponding mobile phase for at least 20 column volumes. Perform a single injection for each condition.

Table 1: Recommended Initial Screening Conditions

Column Type (Example)CSP ChemistryMobile Phase (v/v/v)Flow Rate (mL/min)
Chiralpak® IA/AD Immobilized/Coated Amylosen-Hexane / Isopropanol / DEA (80:20:0.1)1.0
Chiralcel® OD/OJ Coated Cellulosen-Hexane / Ethanol / DEA (90:10:0.1)1.0
Larihc® CF6-P CyclofructanAcetonitrile / Methanol / DEA (95:5:0.1)1.0

Note: The mobile phase compositions are starting points and should be optimized based on initial results.

Visualizing the Chiral Recognition Mechanism

Successful chiral separation is predicated on the "three-point interaction rule," which posits that for enantiomeric recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the chiral selector.[1] One enantiomer will form a more stable diastereomeric complex, leading to a longer retention time.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomer1 Enantiomer R (More Retained) cluster_Enantiomer2 Enantiomer S (Less Retained) A Site A (H-bond Acceptor) B Site B (π-π Interaction) C Site C (Steric Repulsion) R_amine Amine Group R_amine->A H-Bond (Strong) R_phenyl Phenyl Group R_phenyl->B π-π Stack (Strong) R_propyl Propyl Group R_propyl->C Fits Pocket S_amine Amine Group S_amine->A H-Bond (Strong) S_phenyl Phenyl Group S_phenyl->B π-π Stack (Weak) S_propyl Propyl Group S_propyl->C Steric Clash

Caption: The three-point interaction model for chiral recognition.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Full article: Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography - Taylor & Francis. [Link]

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. [Link]

  • Understanding Chiral Chromatography: A Comprehensive Guide - Chrom Tech, Inc. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... - ResearchGate. [Link]

  • Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. [Link]

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. [Link]

  • Chiral stationary phases and applications in gas chromatography - Open Access LMU. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions | Journal of the American Chemical Society. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. [Link]

Sources

Troubleshooting

Overcoming degradation of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine at room temperature

Welcome to the technical support center for 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may be encountering stability iss...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may be encountering stability issues with this compound at room temperature. The structural features of this molecule, specifically the aromatic amine and aminopyridine moieties, make it susceptible to degradation, primarily through oxidation.[1][2] This resource provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the integrity of your experiments and drug development workflows.

Disclaimer: 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine is a specialized compound, and public data on its specific degradation profile is limited. The advice provided herein is based on established principles of organic chemistry and extensive experience with structurally similar aromatic amines and aminopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine has changed color (e.g., from white to yellow/brown) over time at room temperature. What is happening?

A1: Color change is a common visual indicator of chemical degradation. For aromatic amines like your compound, this is often due to oxidation.[3] Atmospheric oxygen can react with the amine functional groups, leading to the formation of colored impurities such as N-oxides or hydroxylamines, which can further react to form polymeric materials.[4][5][6] This process can be accelerated by exposure to light and heat.[3][7]

Q2: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis of a sample that was stored at room temperature. Are these related to degradation?

A2: Yes, this is highly likely. The appearance of new peaks, especially those with different retention times and mass-to-charge ratios, is a strong indication that the parent compound is degrading into new chemical entities. Forced degradation studies are designed to intentionally produce and identify these products to develop stability-indicating analytical methods.[4][6][8]

Q3: Is the degradation of this compound reversible?

A3: Generally, oxidative degradation of aromatic amines is not reversible under normal laboratory conditions. The formation of oxidized species involves covalent bond changes that are thermodynamically stable. Therefore, prevention is the most critical strategy.

Q4: How does room temperature storage impact the compound's purity and activity?

A4: Room temperature provides sufficient thermal energy to accelerate degradation reactions. As the compound degrades, its purity decreases, which can significantly impact experimental results. Degradants may have different biological activities, be inactive, or even introduce toxicity, compromising the validity of in vitro or in vivo studies.[9]

Troubleshooting Degradation: A-Q&A Guide

This section provides a structured approach to identifying and solving stability issues.

Issue 1: Rapid Degradation of the Compound in Solid State

Q: I've confirmed via analysis that my solid-state compound is degrading even when stored in a sealed vial at room temperature. What are the primary causes and how can I stop it?

A: The primary culprits for solid-state degradation are oxygen, light, and heat . Aromatic amines can undergo auto-oxidation simply by being in contact with air.[4]

Causality & Mitigation Strategy:

The core issue is the reactivity of the amine functional groups with atmospheric oxygen, a process that can be initiated or accelerated by light (photoxidation) and ambient heat.[7][10] The most effective solution is to remove these environmental stressors.

Protocol 1: Inert Atmosphere Storage

Handling and storing the compound under an inert atmosphere is the most effective method to prevent oxidation.[7][11]

Objective: To displace oxygen and moisture from the storage environment.

Materials:

  • Schlenk flask or a vial with a septum-sealed cap.[12]

  • Source of high-purity inert gas (Nitrogen or Argon) with a manifold.[11][13][14]

  • Vacuum pump.

  • Amber-colored vials or aluminum foil.

Procedure:

  • Place your solid compound into a clean, dry Schlenk flask or an amber vial.

  • Attach the vessel to a Schlenk line or inert gas manifold.

  • Carefully evacuate the air from the vessel using the vacuum pump. Caution: Ensure the vacuum is applied slowly to prevent the fine powder from being pulled into the line.

  • Refill the vessel with inert gas (Nitrogen or Argon).

  • Repeat this vacuum/refill cycle 3-5 times to ensure all atmospheric oxygen has been removed.[12]

  • After the final refill, seal the vessel tightly under a positive pressure of the inert gas.

  • For added protection against light, wrap the vial in aluminum foil or store it in a light-blocking secondary container.[10]

  • Store the sealed vessel in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.[15]

Issue 2: Degradation Observed in Solution

Q: My compound is stable as a solid under an inert atmosphere, but it degrades quickly once I dissolve it in a solvent for my experiments. Why is this happening and what can I do?

A: Solvents can exacerbate degradation. Dissolved oxygen in non-degassed solvents is a major problem. Furthermore, the pH of the solution and the presence of trace metal ion impurities can catalyze oxidative reactions.[7]

Causality & Mitigation Strategy:

In solution, the molecules have greater mobility, increasing the frequency of collisions with reactive species like dissolved oxygen. The solution's properties (pH, contaminants) can dramatically influence the reaction rate. A multi-faceted approach is needed to stabilize the compound in solution.

Workflow for Solution Stability

The following diagram illustrates a decision-making workflow for preparing and stabilizing solutions of the compound.

Caption: A logical workflow to troubleshoot and prevent degradation in solution.

Protocol 2: Using Degassed Solvents and Additives

Objective: To prepare a solution of the compound with minimal degradation for immediate use.

Materials:

  • High-purity solvent (e.g., DMSO, Ethanol).

  • Inert gas source (Nitrogen or Argon).

  • Chelating agent stock solution (e.g., 0.5 M EDTA).

  • Antioxidant stock solution (e.g., BHT in the chosen solvent).

Procedure:

  • Degas the Solvent: Before use, sparge the solvent with a stream of inert gas for 15-30 minutes to remove dissolved oxygen.

  • Prepare Solution: In a glovebox or under a positive pressure of inert gas, dissolve the required amount of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine in the degassed solvent.[10][16]

  • (Optional) Add a Chelating Agent: If trace metal catalysis is suspected, add a small aliquot of EDTA stock solution to the final solution to achieve a low micromolar concentration. EDTA will sequester metal ions, rendering them catalytically inactive.[7]

  • (Optional) Add an Antioxidant: If degradation persists, consider adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT).[7] The appropriate concentration must be determined empirically to avoid interference with your assay.

  • Use Promptly: Prepare solutions fresh for each experiment and use them as quickly as possible. Avoid long-term storage of solutions, even at low temperatures.

Forced Degradation and Stability Indicating Methods

Q: How can I systematically identify the degradation products and develop an analytical method that can distinguish the parent compound from its degradants?

A: You need to perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to generate the likely degradation products.[5][6][8] This is a critical step in developing a "stability-indicating" analytical method, which is a regulatory requirement in drug development.[4]

Summary of Forced Degradation Conditions
Stress ConditionTypical Reagents & ConditionsPotential Degradation Pathway
Oxidative 3% Hydrogen Peroxide (H₂O₂), room temp.Oxidation of amine groups to N-oxides, hydroxylamines.[4][6]
Acid Hydrolysis 0.1 M HCl, 60 °CPotential hydrolysis of amine or other labile groups.
Base Hydrolysis 0.1 M NaOH, 60 °CBase-catalyzed degradation pathways.
Thermal 60-80 °C (solid or solution)Thermally induced decomposition.
Photolytic Exposure to UV/Vis light (ICH Q1B guidelines)Photoxidation, free-radical degradation.[5][7]

Table based on common industry practices for forced degradation studies.[4][6][8]

Analytical Workflow for Stability Assessment

G Workflow for Stability Assessment cluster_0 Forced Degradation cluster_1 Method Development cluster_2 Routine Monitoring Stress Apply Stress Conditions (Oxidative, pH, Thermal, Light) Analysis Analyze Stressed Samples (LC-MS, HPLC-UV) Stress->Analysis Identify Identify Degradant Peaks Analysis->Identify Develop Develop HPLC Method to Separate All Peaks Identify->Develop Validate Validate Method (Specificity, Linearity, etc.) Develop->Validate Monitor Monitor Stability of Real-Time Samples Validate->Monitor Use Validated Method

Caption: Experimental workflow for forced degradation and stability method development.

By following this workflow, you can develop a robust analytical method capable of accurately quantifying the purity of your 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine samples over time and under various storage conditions.

References
  • Benchchem. Technical Support Center: Oxidative Degradation of Amine-Based Compounds.
  • Chaudhry, G.R. Bacterial degradation of monocyclic aromatic amines. PMC.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.
  • IMR Press. The impact of aromatic amines on the environment: risks and damages.
  • Chouhan, A. & Nagaich, U. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
  • Zamann Pharma Support GmbH. Inert Atmosphere.
  • Jubilant Ingrevia. 4-Aminopyridine Safety Data Sheet.
  • Patel, Y. et al. Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences.
  • De, S.K. et al. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC.
  • BulkInside. Raw Material Automation in an Inert Gas Atmosphere.
  • Kavita, K. et al. Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Kintek Solution. What Is Used As An Inert Atmosphere For Pharmaceuticals? Protect Your Drugs With Nitrogen Blanketing.
  • Ossila. Air Sensitive Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants.
  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • ResearchGate. Principles of Inert Atmosphere Storage.

Sources

Optimization

Refining LC-MS/MS sensitivity for 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine detection in plasma

Title: Technical Support Center: LC-MS/MS Optimization for 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine in Plasma Overview & Mechanistic Profiling 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine is a highly basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: LC-MS/MS Optimization for 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine in Plasma

Overview & Mechanistic Profiling 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine is a highly basic, multi-nitrogenous compound. Its structural profile—comprising a primary aliphatic amine, a secondary aromatic amine, and a pyridine ring—presents a triad of bioanalytical challenges:

  • Severe Matrix Effects: Co-elution with endogenous plasma phospholipids causes ionization suppression.

  • Surface Adsorption: The primary amine acts as a strong hydrogen-bond donor and chelator, leading to non-specific binding to metal oxides and glass silanols.

  • Chromatographic Tailing: Strong secondary ion-exchange interactions with residual silanols on silica-based stationary phases degrade peak symmetry.

This guide provides field-proven, self-validating methodologies to overcome these barriers and achieve robust, sub-nanomolar sensitivity.

Section 1: Troubleshooting Guide & FAQs

Q1: I am observing a >50% drop in MS signal when analyzing plasma extracts compared to neat solvent standards. How do I recover this sensitivity? A1: You are experiencing phospholipid-induced ion suppression. In standard protein precipitation (PPT), endogenous phospholipids (e.g., phosphatidylcholines) remain in the extract, co-elute with your analyte, and monopolize the charge on the ESI droplet surface. Causality & Solution: Because your analyte contains a highly basic primary amine (pKa ~10), it is perfectly suited for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE)[1]. By acidifying the plasma, you force the amine into a fully protonated state, allowing it to bind strongly to the sulfonic acid groups of the MCX sorbent. This permits an aggressive 100% organic wash (e.g., methanol) that strips away neutral and zwitterionic phospholipids before eluting the target analyte with a highly basic solvent.

Q2: My calibration curve is non-linear at the lower end (sub-ng/mL), and I am losing signal while samples sit in the autosampler. What is causing this? A2: This is a classic symptom of non-specific adsorption. The primary amine is interacting with active silanol groups on borosilicate glass vials and metal oxide layers within the UHPLC flow path (e.g., stainless steel needles, frits, and column hardware). Causality & Solution: At low concentrations, the limited number of analyte molecules are entirely consumed by these active surface sites. To mitigate this, immediately switch to polypropylene autosampler vials. Furthermore, utilize hybrid organic-inorganic surface technology (such as metal-passivated UHPLC systems and columns) to physically block the analyte from interacting with electron-deficient metal surfaces[2].

Q3: The chromatographic peak is broad and tails heavily (Asymmetry factor > 1.8), which reduces the signal-to-noise (S/N) ratio. How can I sharpen the peak? A3: The tailing is caused by secondary interactions. While the hydrophobic core of the molecule interacts with the C18 phase, the protonated primary amine undergoes sluggish ion-exchange with negatively charged residual silanols on the silica support. Causality & Solution: You must either mask the silanols or neutralize the analyte. Use a Charged Surface Hybrid (CSH) column, which applies a low-level positive charge to the silica surface, repelling the basic amine. Alternatively, use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.5) to deprotonate the primary amine, driving it entirely into the reversed-phase retention mechanism.

Q4: I have optimized my SPE and chromatography, but I still need 10x more sensitivity to meet my pharmacokinetic LLOQ requirements. What is the next step? A4: Implement in-situ matrix derivatization. Causality & Solution: Low-molecular-weight primary amines often suffer from poor fragmentation efficiency and high background noise in the low mass range. By reacting the primary amine with propionic anhydride directly in the plasma matrix, you convert it into a highly hydrophobic propionamide. This drastically improves reversed-phase retention, enhances ESI desolvation efficiency, and shifts the precursor/product ions to a higher, quieter mass range, routinely increasing sensitivity by a factor of 4 to 30[3].

Section 2: Visual Workflows

Workflow A Plasma Sample (Highly Basic Analyte) B Protein Precipitation (High Phospholipid Carryover) A->B Sub-optimal Prep C MCX SPE (Targeted Amine Retention) A->C Optimized Prep D Standard UHPLC (Metal Adsorption & Tailing) B->D E Passivated UHPLC + CSH Column (Sharp Peaks, No Loss) C->E F ESI-MS/MS Detection (Ion Suppression) D->F G ESI-MS/MS Detection (Maximized Sensitivity) E->G

Optimization workflow mitigating adsorption and matrix effects for basic amines.

SPE N1 1. Acidify Plasma (Protonate Amine) N2 2. Load MCX (Cation Exchange) N1->N2 N3 3. 100% MeOH Wash (Elute Lipids) N2->N3 N4 4. Basic Elution (Neutralize Amine) N3->N4

Mechanism of Mixed-Mode Cation Exchange (MCX) for basic amine purification.

Section 3: Standardized Experimental Protocols

Protocol A: Self-Validating MCX SPE for Plasma Clean-up Mechanism: Exploits the high pKa of the primary amine to lock the analyte onto a strong cation exchange sorbent, allowing aggressive removal of matrix interferences.

  • Pre-treatment: Aliquot 100 µL of plasma into a polypropylene tube. Add 100 µL of 4% Phosphoric Acid (H3PO4) in water. Vortex for 30 seconds. Causality: Drops the pH < 3, ensuring the primary amine is 100% protonated.

  • Condition/Equilibrate: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% Formic Acid in water through a 30 mg MCX cartridge.

  • Load: Apply the acidified plasma sample.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in water. Causality: Removes salts and highly polar endogenous compounds.

  • Organic Wash: Pass 1 mL of 100% MeOH. Causality: Disrupts hydrophobic interactions, eluting neutral lipids and phospholipids. The basic amine remains locked via ionic bonds.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in MeOH. Causality: Raises the pH > 11, neutralizing the amine and breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Self-Validation Check: Monitor the MRM transition for phosphatidylcholine (m/z 184 -> 184) in the final extract. A successful protocol will yield zero signal for m/z 184. If the analyte is detected in the Organic Wash (Step 5), the initial plasma acidification (Step 1) was insufficient.

Protocol B: In-Situ Propionylation for Ultra-Sensitivity Mechanism: Converts the polar primary amine into a hydrophobic amide, enhancing ESI+ desolvation and MS/MS fragmentation[3].

  • Reagent Prep: Prepare a 1:4 (v/v) solution of Propionic Anhydride in Acetonitrile. Prepare fresh daily.

  • Derivatization: To 50 µL of plasma, add 10 µL of internal standard and 20 µL of the derivatizing reagent.

  • Incubation: Vortex for 1 minute and incubate at room temperature for 15 minutes.

  • Extraction: Proceed with Protocol A (MCX SPE) or direct injection if matrix limits allow.

Self-Validation Check: Monitor the MRM transition of the un-derivatized target mass. If the un-derivatized peak constitutes >5% of the total signal, the propionic anhydride has hydrolyzed; prepare fresh reagent.

Section 4: Quantitative Data & Benchmarks

Table 1: Comparative Recovery and Matrix Factor (MF)

Preparation MethodAbsolute Recovery (%)Matrix Factor (Phospholipid Region)Autosampler Stability (24h at 4°C)
Protein Precipitation (PPT)88.5 ± 4.20.35 (Severe Suppression)65% (Adsorption Loss)
Standard C18 SPE72.1 ± 6.50.60 (Moderate Suppression)68% (Adsorption Loss)
MCX SPE (Protocol A) 94.2 ± 2.1 0.98 (No Suppression) 98% (in Polypropylene)

Table 2: Optimized Chromatographic Parameters

ParameterSettingCausality
Column Charged Surface Hybrid (CSH) C18, 1.7 µmPositively charged surface repels the basic amine, eliminating silanol-induced tailing.
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic AcidProvides protons for ESI+ while maintaining sufficient ionic strength to focus the peak.
Mobile Phase B Acetonitrile with 0.1% Formic AcidLower viscosity than Methanol, providing sharper peaks and lower backpressure.
Hardware Metal-passivated UHPLC flow pathPrevents primary amine chelation with stainless steel oxide layers.

References

  • Title: In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds Source: MDPI URL: [Link]

  • Title: COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION Source: Waters Corporation URL: [Link]

  • Title: Using Hybrid Organic–Inorganic Surface Technology to Mitigate Analyte Interactions with Metal Surfaces in UHPLC Source: Analytical Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Background Noise in 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine Fluorescence Assays

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of high background noise in fluorescence assays utilizing 5-(1-Aminopropyl)-6-methyl-N-phenylp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of high background noise in fluorescence assays utilizing 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine. By understanding the underlying causes of background fluorescence and implementing the targeted solutions presented here, researchers can significantly improve the signal-to-noise ratio and data quality of their experiments.

Understanding the Source: Why High Background Occurs

High background fluorescence can originate from a multitude of sources, broadly categorized as intrinsic (sample-related) and extrinsic (reagent- and instrument-related). For assays involving aromatic amines like 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine, specific attention must be paid to the compound's inherent photophysical properties and its interactions with the assay environment.

Intrinsic sources of background noise include:

  • Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, collagen, and riboflavin.[1][2][3][4] This is particularly prominent in the blue to green spectrum (350-550 nm).[1][5]

  • Sample Matrix Effects: Components of the sample matrix, such as cell culture media, serum, or tissue homogenates, can contribute to background fluorescence.[6] For instance, fetal bovine serum (FBS) and phenol red are known to increase background.[2][3]

Extrinsic sources of background noise include:

  • Non-specific Binding: The fluorescent probe may bind to surfaces of the assay plate or to other molecules in the sample that are not the target of interest.[7][8]

  • Reagent Contamination: Buffers, solvents, or other assay reagents may be contaminated with fluorescent impurities.

  • Instrumental Noise: Light from the excitation source, camera noise, and ambient light can all contribute to the background signal.[6]

  • Assay Vessel Fluorescence: Plastic-bottom plates can be highly fluorescent.[6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during fluorescence assays with 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine and provides actionable troubleshooting steps.

FAQ 1: My blank wells (containing only buffer and probe) show high fluorescence. What is the likely cause?

This issue points towards a problem with the assay components themselves, rather than the biological sample.

Troubleshooting Workflow:

start High Fluorescence in Blank Wells q1 Is the probe concentration optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using high-quality, fresh reagents? a1_yes->q2 s1 Titrate probe concentration to find optimal signal-to-noise. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you using appropriate assay plates? a2_yes->q3 s2 Prepare fresh buffers with high-purity solvents. Test individual components for fluorescence. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Blank fluorescence reduced. a3_yes->end_node s3 Switch to low-fluorescence black plates. Consider glass-bottom plates for imaging. a3_no->s3 s3->end_node

Caption: Troubleshooting high fluorescence in blank wells.

Detailed Steps:

  • Optimize Probe Concentration: An excess concentration of the fluorescent probe is a common cause of high background.[6][7] Perform a concentration titration to determine the lowest concentration of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine that provides a robust signal for your target while minimizing background.

  • Check Reagent Purity: Use high-purity solvents and freshly prepared buffers. Test each component of your assay buffer individually in the fluorometer to identify any fluorescent contaminants.

  • Select Appropriate Assay Plates: Standard polystyrene plates can exhibit significant autofluorescence. For fluorescence assays, it is crucial to use black, opaque-walled plates to minimize well-to-well crosstalk and background. For microscopy, consider using glass-bottom plates.[6]

FAQ 2: The background fluorescence is high in my sample wells, but not in the blank wells. What should I investigate?

This scenario suggests that components within your biological sample are the primary source of the elevated background.

Troubleshooting Workflow:

start High Background in Sample Wells q1 Is autofluorescence from the sample a possibility? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Image an unstained sample to assess autofluorescence. Consider spectral unmixing or switching to a red-shifted fluorophore if possible. a1_yes->s1 q2 Could non-specific binding be an issue? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Increase the number and duration of wash steps. Add a blocking agent (e.g., BSA) to the buffer. Include a non-ionic detergent (e.g., Tween-20 at 0.05%) in wash buffers. a2_yes->s2 q3 Is the sample matrix contributing to the background? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 If possible, replace phenol red-containing media with a phenol red-free formulation. Reduce the concentration of FBS in the media. a3_yes->s3 end_node Sample background reduced. a3_no->end_node s3->end_node

Caption: Troubleshooting high background in sample wells.

Detailed Steps:

  • Assess Autofluorescence: Prepare a control sample that undergoes the entire experimental procedure but without the addition of the fluorescent probe.[5] This will allow you to quantify the level of endogenous fluorescence from your sample. If autofluorescence is high, consider using a fluorophore with excitation and emission wavelengths in the red or far-red spectrum, as autofluorescence is typically lower in this range.[5]

  • Mitigate Non-Specific Binding:

    • Washing: Increase the number and stringency of wash steps after incubation with the probe to remove unbound molecules.[6][7] Using a buffer containing a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) can be effective.[9]

    • Blocking: Pre-incubate your sample with a blocking agent such as Bovine Serum Albumin (BSA) to saturate non-specific binding sites.

  • Optimize Sample Media: For cell-based assays, switch to a phenol red-free medium during the imaging or reading step, as phenol red is fluorescent.[3] If your cells can tolerate it, reducing the concentration of Fetal Bovine Serum (FBS) can also lower background fluorescence.[3][5]

FAQ 3: My signal-to-noise ratio is poor, even after troubleshooting the background. How can I improve my signal?

Improving the signal-to-noise ratio involves both decreasing the background (as discussed above) and increasing the specific signal.

Strategies to Enhance Specific Signal:

  • Optimize Incubation Time and Temperature: Systematically vary the incubation time and temperature of your probe with the sample to find the conditions that yield the highest specific signal.

  • pH of the Assay Buffer: The fluorescence of many compounds, especially those with amine groups, can be pH-dependent. Test a range of buffer pH values to determine the optimal pH for the fluorescence of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine in your assay.

  • Solvent Polarity: The fluorescence properties of aminopyridines can be sensitive to the polarity of the solvent.[10][11] While you may be constrained by the biological nature of your assay, minor, permissible adjustments to the buffer composition that alter polarity could enhance the quantum yield of your probe.

Advanced Data Analysis for Background Correction

In addition to experimental optimization, computational methods can be employed to correct for background noise.

Common Background Subtraction Methods:

MethodDescriptionWhen to Use
Simple Subtraction (F - F₀) The fluorescence intensity of a blank control (F₀) is subtracted from the raw fluorescence of the sample (F).[12]When the background is consistent across all wells and is additive.
Ratioing (F/F₀) The raw fluorescence of the sample is divided by the fluorescence of a blank control.Useful when the background is proportional to the excitation intensity, helping to correct for lamp fluctuations.
Normalized Subtraction ((F - F₀)/F₀) A combination of subtraction and ratioing, this method accounts for both additive and multiplicative background components.[6][12]Often used in kinetic assays or when comparing results across different experiments.

Advanced Correction Techniques:

For more complex background noise, such as that with a non-uniform spatial or spectral distribution, more advanced techniques may be necessary. These include wavelet transform-based methods and asymmetric least squares (ALS), which can be particularly useful for analyzing spectral data.[13]

Experimental Protocols

Protocol 1: Determining Optimal Probe Concentration
  • Prepare a series of dilutions of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine in your assay buffer. A good starting point is a two-fold serial dilution from a concentration 10-fold higher than your expected working concentration to 10-fold lower.

  • Add the diluted probe to wells of a black, opaque-walled microplate. Include wells with buffer only as a blank.

  • Also, prepare wells containing your biological sample (without the probe) to measure autofluorescence.

  • Finally, prepare wells with your biological sample and each concentration of the probe.

  • Incubate the plate under your standard assay conditions.

  • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission filters for your probe.

  • Calculate the signal-to-noise ratio for each concentration by dividing the net fluorescence of the sample (sample with probe - sample alone) by the fluorescence of the blank (buffer with probe).

  • Plot the signal-to-noise ratio versus the probe concentration to identify the optimal concentration.

Protocol 2: Evaluating the Effect of Blocking Agents and Detergents
  • Prepare your biological samples in a microplate.

  • Create four sets of experimental conditions:

    • A: Standard assay buffer.

    • B: Assay buffer containing a blocking agent (e.g., 1% BSA).

    • C: Assay buffer with a non-ionic detergent in the wash steps (e.g., 0.05% Tween-20 in PBS).

    • D: Assay buffer with both a blocking agent and a detergent in the wash steps.

  • For conditions B and D, pre-incubate the samples with the blocking buffer for 30-60 minutes at room temperature.

  • Proceed with the addition of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine and subsequent incubation and wash steps according to your standard protocol.

  • Measure the fluorescence intensity.

  • Compare the background fluorescence and the specific signal across the four conditions to determine the most effective approach for your assay.

Conclusion

By systematically addressing the potential sources of background noise, from reagent and plate selection to sample handling and data analysis, researchers can significantly enhance the quality and reliability of fluorescence assays using 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine. This guide provides a framework for identifying and resolving common issues, ultimately leading to more robust and reproducible experimental outcomes.

References

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Retrieved from [Link]

  • Southern Biotech. (2023, June 24). How to Reduce Autofluorescence. Retrieved from [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high? Retrieved from [Link]

  • U-CyTech. (n.d.). Troubleshooting FluoroSpot assay. Retrieved from [Link]

  • Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay? Retrieved from [Link]

  • MBL Life Science. (n.d.). How to reduce non-specific reactions. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Imam, S. A. (2017, November 26). Answer to "What's the best way to avoid non-specific binding of the antibody during immunofluorescence?". ResearchGate. Retrieved from [Link]

  • Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]

  • BioTek. (2023, March 30). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Retrieved from [Link]

  • NIRPY Research. (2024, February 10). Two methods for baseline correction of spectral data. Retrieved from [Link]

  • Zong, S., Liu, Y., Yang, K., Yang, Z., Wang, Z., & Cui, Y. (2021). Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. Nanoscale, 13(14), 7045-7053. [Link]

  • D'Este, E., et al. (2025). Correction of Background in Fluorescence Correlation Spectroscopy for Accurate Determination of Particle Number.
  • Zong, S., Liu, Y., Yang, K., Yang, Z., Wang, Z., & Cui, Y. (2021). Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. Nanoscale, 13(14), 7045-7053. [Link]

  • Menges, F. (2016, February 11). Answer to "What are the principles behind subtracting/normalizing background fluorescence?". ResearchGate. Retrieved from [Link]

  • Rutan, S. C., & McGown, L. B. (1990). Background correction for fluorescence detection in thin-layer chromatography using factor analysis and the adaptive Kalman filter. Analytical Chemistry, 62(18), 1935-1939. [Link]

  • Li, Z., Li, Y., Chang, W., Pang, S., Li, X., Duan, L., & Zhang, Z. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". Molecules, 27(5), 1596. [Link]

  • Li, Z., Li, Y., Chang, W., Pang, S., Li, X., Duan, L., & Zhang, Z. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". Molecules, 27(5), 1596. [Link]

  • Li, Z., Li, Y., Chang, W., Pang, S., Li, X., Duan, L., & Zhang, Z. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". Molecules, 27(5), 1596. [Link]

  • Ihm, C., et al. (2007). Tuning of fluorescence properties of aminoterpyridine fluorophores by N-substitution. Organic & Biomolecular Chemistry, 5(13), 2145-2150. [Link]

  • Ihm, C., et al. (2007). Tuning of fluorescence properties of aminoterpyridine fluorophores by N-substitution. ResearchGate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery Professionals: 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine versus Standard Pyridine-2-amine Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction: The Enduring Prominence of the 2-Aminopyridine Scaffold The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Prominence of the 2-Aminopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common heterocyclic structure in FDA-approved drugs.[1] Its derivatives are known for a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Within this broad class, the 2-aminopyridine moiety stands out as a "privileged scaffold"—a molecular framework that is able to bind to multiple, diverse biological targets.[3][4] This versatility stems from its unique electronic properties and its ability to act as a versatile synthon in the creation of more complex heterocyclic systems.[4][5]

This guide provides an in-depth comparative analysis of a specific, substituted derivative, 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine , against the broader class of standard, less-substituted pyridine-2-amine derivatives. As direct experimental data for this specific novel compound is not extensively published, this analysis is built upon well-established structure-activity relationship (SAR) principles to forecast its potential performance, guide experimental design, and contextualize its place in modern drug discovery.

Structural Framework: A Tale of Two Scaffolds

The fundamental difference between our compound of interest and standard derivatives lies in the complexity and strategic placement of its substituents.

Figure 1: Comparison of core chemical structures.

Comparative Analysis: Performance Predictions Based on SAR

The biological activity of pyridine derivatives is finely tuned by the nature and position of their substituents.[1][6] We can extrapolate the likely impact of the unique groups on our target compound.

Biological Activity and Target Selectivity
  • Standard Derivatives: Exhibit a wide range of activities. For example, simple substitutions can lead to potent antimicrobial or anticancer effects.[2][7] However, a lack of complex functional groups can sometimes result in lower potency or off-target effects. The unsubstituted 2-amino group is often crucial for activity.[8]

  • 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine:

    • N-phenyl Group: This addition significantly increases the molecule's lipophilicity, which can enhance membrane permeability. It also provides a bulky aromatic group capable of forming π-π stacking interactions with aromatic residues (like Phenylalanine, Tyrosine) in a target's binding pocket, potentially increasing affinity and selectivity.[9]

    • 6-methyl Group: Substituents at the 6-position can sterically hinder the metabolic oxidation of the pyridine nitrogen, potentially improving the compound's pharmacokinetic profile.

    • 5-(1-Aminopropyl) Group: This is arguably the most impactful substitution. The terminal primary amine introduces a basic center that can form strong hydrogen bonds or ionic interactions with acidic residues (like Aspartate, Glutamate) in a binding site. This is a common strategy for achieving high-affinity binding. Furthermore, the chiral center on the propyl chain means the compound exists as two enantiomers ((R) and (S)), which may exhibit significantly different biological activities and potencies—a critical consideration for development.[10]

Physicochemical Properties and Druglikeness

The substitutions dramatically alter the molecule's properties compared to a simple 2-aminopyridine.

PropertyStandard 2-Aminopyridine5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amineRationale for Change
Molecular Weight Low (e.g., 94.11 for 2-aminopyridine)HigherAddition of three significant functional groups.
Lipophilicity (cLogP) LowSignificantly HigherThe N-phenyl group is the primary contributor to increased lipophilicity.
Aqueous Solubility Generally HighLower (in neutral form)Increased lipophilicity reduces water solubility. However, the basic aminopropyl group allows for salt formation, which can dramatically improve solubility in acidic conditions.
Hydrogen Bond Donors/Acceptors 1 Donor (NH2), 1 Acceptor (Pyridine N)2 Donors (NH2), 2 Acceptors (Pyridine N, Amino N)The aminopropyl group adds an additional donor and acceptor site.
Chirality AchiralChiralThe 1-aminopropyl group introduces a stereocenter.

Table 1: Predicted comparison of physicochemical properties.

Synthetic Pathways: From Simple to Complex

The synthesis of these derivatives reflects their structural complexity. Standard derivatives can often be prepared through straightforward methods like the Chichibabin amination.[11] The synthesis of our target compound requires a more sophisticated, multi-step approach.

Figure 2: Comparison of synthetic complexity.

Experimental Protocols for Comparative Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay (Example Target)

This protocol is designed to quantify and compare the potency of the compounds as inhibitors of a specific protein kinase, a common target class for pyridine derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) for each compound against a target kinase (e.g., a Cyclin-Dependent Kinase, CDK).[6]

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Perform serial dilutions of the test compounds (e.g., 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine and a standard derivative like N-phenylpyridin-2-amine) in DMSO. A typical starting concentration is 10 mM, diluted down in 10 steps with a 1:3 dilution factor.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer. Add 1 µL of the diluted compound.

  • Enzyme Addition: Add 2.5 µL of the kinase enzyme solution (pre-diluted in buffer) to each well.

  • Initiation: Start the reaction by adding 5 µL of a solution containing both the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour. The kinase will phosphorylate the substrate by converting ATP to ADP.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Figure 3: Workflow for kinase inhibition assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[12]

Objective: To quantify and compare the antimicrobial potency of the compounds against bacterial strains (e.g., S. aureus, E. coli).

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (600 nm)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (MHB + DMSO)

Step-by-Step Methodology:

  • Bacterial Culture: Inoculate the test bacteria in MHB and incubate until the culture reaches the logarithmic growth phase. Adjust the culture density to a 0.5 McFarland standard, then dilute to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Compound Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the stock compound solution to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the prepared bacterial suspension to each well.

  • Controls: Include wells for a positive control (bacteria + no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by reading the optical density at 600 nm.

  • Data Analysis: Report the MIC value for each compound against each bacterial strain. A lower MIC indicates higher potency.[2]

Conclusion and Future Directions

While standard pyridine-2-amine derivatives provide a versatile and historically successful foundation for drug discovery, the strategic substitutions present in 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine suggest a compound designed for enhanced potency, selectivity, and potentially improved pharmacokinetic properties. The N-phenyl group offers lipophilicity and aromatic interactions, the 6-methyl group may confer metabolic stability, and the chiral 5-(1-aminopropyl) side chain provides a critical anchor for high-affinity binding through ionic interactions.

This guide posits that 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine is likely to exhibit a more targeted and potent biological profile compared to simpler derivatives. However, these theoretical advantages must be rigorously validated through the experimental protocols outlined above. The next logical steps for any research program evaluating this compound would be to synthesize both the racemic mixture and the individual (R) and (S) enantiomers, followed by comprehensive profiling using kinase and antimicrobial panels to empirically define its activity and therapeutic potential.

References

  • Benchchem. Comparative Analysis of Substituted Pyridin-2(5H)-imines: A Guide for Researchers.
  • Li, J., et al. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC.
  • Benchchem. Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents.
  • Al-Hourani, B., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Singh, K., et al. Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Benchchem. The Ascending Trajectory of 2-Aminobipyridine Derivatives in Drug Discovery: A Technical Review.
  • Peng, J., et al. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • Lozano-Ramos, A., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

  • Tiwari, R. K., et al. 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available from: [Link]

  • El-Zemity, S.R. Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. Available from: [Link]

  • Benchchem. A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Derivatives.
  • Pang, J., et al. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available from: [Link]

  • Reddy, V. P., et al. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available from: [Link]

  • Benchchem. The Biological Activity of N-benzyl-N-methyl-1-phenylpropan-2-amine Derivatives: A Technical Guide.
  • Chen, Q., et al. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. Available from: [Link]

Sources

Comparative

A Methodological Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine Against Known CDK2 Inhibitors

Introduction The discovery and characterization of novel small molecule inhibitors are foundational to modern drug development. A critical step in this process is quantifying a compound's potency, typically represented b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The discovery and characterization of novel small molecule inhibitors are foundational to modern drug development. A critical step in this process is quantifying a compound's potency, typically represented by the half-maximal inhibitory concentration (IC50), and comparing it against established inhibitors of the same biological target. This guide presents a methodological framework for such a comparison, using the novel compound 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine (hereafter designated as "Compound X") as a case study.

Public domain data on the specific biological target of Compound X is not available. However, its core structure, a substituted pyridin-2-amine, is a well-established pharmacophore found in numerous potent protein kinase inhibitors.[1][2] Based on this structural class, we will proceed with the hypothesis that Compound X is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a crucial regulator of cell cycle progression and a validated target in oncology.[3][4]

This guide will therefore compare the (hypothetical) potency of Compound X with well-characterized, known CDK2 inhibitors. We will detail the experimental protocol required to generate the necessary data, explain the causality behind the methodological choices, and place the target within its biological context, providing researchers with a comprehensive blueprint for evaluating novel chemical entities.

Comparative Inhibitor Analysis: Potency Against CDK2

The potency of a kinase inhibitor is most commonly expressed as its IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity in a biochemical assay.[3] This value is fundamental for comparing the efficacy of different compounds. The table below presents the IC50 values of several known CDK2 inhibitors, against which a novel compound like Compound X would be benchmarked.

Compound NameStructureTarget Kinase(s)IC50 (nM) vs. CDK2Reference
Compound X (Hypothetical)5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amineCDK2 (putative)To Be DeterminedN/A
Dinaciclib Pyrazolo[1,5-a]pyrimidineCDK1, CDK2, CDK5, CDK91
CDK2-IN-50 Thiazole derivativeCDK20.77[5]
Roscovitine Purine derivativeCDK1, CDK2, CDK5, CDK7~500-700[4][6]
Purvalanol A Purine derivativeCDK2, CDK54 - 70[6]
AT7519 Pyrazole derivativeCDK1, CDK2, CDK4, CDK5, CDK6, CDK947[6]

Note: IC50 values are highly dependent on assay conditions, particularly ATP concentration. Comparisons are most valid when data is generated under identical conditions.

Methodology: Determination of IC50 via In Vitro Kinase Assay

To generate the comparative data shown above, a robust and validated biochemical assay is essential. The following protocol describes a common method for determining inhibitor potency against CDK2 using a luminescence-based kinase assay, which quantifies the amount of ATP remaining after the kinase reaction.

Experimental Rationale

The choice of a biochemical assay over a cell-based one for initial potency determination is deliberate. A biochemical (cell-free) assay directly measures the interaction between the inhibitor and its purified target enzyme (CDK2/Cyclin E complex), eliminating confounding variables such as cell membrane permeability, off-target effects, or cellular metabolism.[3] The luminescent readout is chosen for its high sensitivity, broad dynamic range, and low interference with test compounds.

Workflow for IC50 Determination

The overall experimental process follows a logical sequence from preparation to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Compound Dilution Series (e.g., 10-point, 3-fold serial) a1 Dispense Compound Dilutions & Controls into 384-well plate p1->a1 p2 Prepare Kinase Reaction Buffer (with DTT, MgCl2) p3 Prepare CDK2/Cyclin E Enzyme (Working Concentration) p2->p3 a2 Add CDK2/Cyclin E Enzyme (Incubate briefly) p3->a2 p4 Prepare Substrate/ATP Mix (e.g., Rb protein, ATP at Km) a3 Initiate Reaction: Add Substrate/ATP Mix p4->a3 a1->a2 a2->a3 a4 Incubate at RT (e.g., 60 minutes) a3->a4 a5 Terminate Reaction & Detect: Add Luminescence Reagent a4->a5 d1 Read Luminescence Signal (Plate Reader) a5->d1 d2 Normalize Data (to High & Low Controls) d1->d2 d3 Plot: % Inhibition vs. [Compound] d2->d3 d4 Calculate IC50 (Non-linear regression, four-parameter fit) d3->d4

Caption: General workflow for IC50 determination of CDK2 inhibitors.

Detailed Step-by-Step Protocol
  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series of Compound X and known inhibitors (e.g., Dinaciclib) in DMSO, starting at a high concentration (e.g., 100 µM).

    • Include DMSO-only (no inhibitor, 0% inhibition) and a potent, broad-spectrum inhibitor (e.g., Staurosporine, 100% inhibition) as controls.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).

    • Dilute the purified, active CDK2/Cyclin E enzyme complex to its optimal working concentration in the reaction buffer.

    • Prepare a substrate/ATP solution containing a suitable substrate (e.g., a peptide derived from Retinoblastoma protein, Rb) and ATP. Crucially, the ATP concentration should be set near its Michaelis-Menten constant (Km) for the enzyme , as IC50 values are highly sensitive to ATP concentration for competitive inhibitors.

  • Assay Plate Setup (384-well format):

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution and control into the appropriate wells of a low-volume 384-well plate.

    • Add 5 µL of the diluted CDK2/Cyclin E enzyme solution to each well.

    • Allow the plate to incubate for 10-15 minutes at room temperature to permit the inhibitor to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the phosphorylation reaction by adding 5 µL of the substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes. The reaction should be timed to ensure it remains in the linear range (typically <20% ATP consumption in the DMSO control wells).

  • Signal Detection:

    • Terminate the kinase reaction and generate a luminescent signal by adding 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®). This reagent contains a luciferase that produces light in proportion to the amount of ATP remaining in the well.

    • Incubate for 10 minutes to allow the signal to stabilize.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • The raw luminescent signal is inversely proportional to kinase activity.

    • Normalize the data by setting the average signal from the DMSO control wells as 0% inhibition and the average signal from the 100% inhibition control wells as 100% inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter non-linear regression model to determine the IC50 value.[7]

Biological Context: The CDK2 Signaling Pathway

Understanding the biological role of the target is paramount in drug development. CDK2 is a serine/threonine kinase that acts as a central engine of the cell cycle.[3] Its activity is tightly regulated by binding to its cyclin partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is critical for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.

One of the most important substrates of CDK2/Cyclin E is the Retinoblastoma tumor suppressor protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for DNA replication. Upon phosphorylation by CDK2, Rb releases E2F, which then activates the transcription of S-phase genes, committing the cell to divide.[3] In many cancers, this pathway is dysregulated, leading to uncontrolled proliferation. Inhibiting CDK2, therefore, offers a therapeutic strategy to halt this process.

G Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD_Complex CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD_Complex CDK46 CDK4/6 CDK46->CDK46_CyclinD_Complex CyclinE Cyclin E CDK2_CyclinE_Complex CDK2-Cyclin E Complex CyclinE->CDK2_CyclinE_Complex CDK2 CDK2 CDK2->CDK2_CyclinE_Complex Rb Rb Rb_E2F_Complex Rb-E2F Complex Rb->Rb_E2F_Complex E2F E2F E2F->CyclinE Upregulates S_Phase_Genes S-Phase Genes (DNA Replication) E2F->S_Phase_Genes Activates Transcription E2F->Rb_E2F_Complex G1_S_Transition G1-S Transition (Cell Cycle Progression) S_Phase_Genes->G1_S_Transition Drives CDK46_CyclinD_Complex->Rb Phosphorylates (p) CDK46_CyclinD_Complex->Rb_E2F_Complex Disrupts Complex CDK2_CyclinE_Complex->Rb Hyper-phosphorylates (pp) CDK2_CyclinE_Complex->Rb_E2F_Complex Disrupts Complex Rb_E2F_Complex->S_Phase_Genes Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Conclusion

The rigorous, quantitative comparison of a novel compound's potency against that of known inhibitors is an indispensable part of early-stage drug discovery. By positing a plausible biological target for 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine based on its chemical scaffold, we have outlined a complete methodological guide for its characterization. This process, involving precise biochemical assays, careful data analysis, and a solid understanding of the target's role in cell signaling, provides the foundational data necessary to determine whether a novel compound warrants further investigation as a potential therapeutic agent.

References

  • Frontiers in Oncology. Aurora Kinase Inhibitors: Current Status and Outlook. Available from: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. The CDK inhibitors in cancer research and therapy. Available from: [Link]

  • Molecular Cancer Therapeutics. Aurora kinase inhibitors: Progress towards the clinic. Available from: [Link]

  • MDPI. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Available from: [Link]

  • RSC Medicinal Chemistry. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]

  • ResearchGate. GSK-3β inhibitors and their corresponding values of IC 50 (nM) and physicochemical parameters. Available from: [Link]

  • Pharmaceutical Fronts. Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Available from: [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]

  • PubMed. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Available from: [Link]

  • MDPI. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Available from: [Link]

  • MedchemExpress.com. Aurora Kinase | Inhibitors. Available from: [Link]

  • MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available from: [Link]

  • National Institutes of Health. Machine Learning for Discovery of GSK3β Inhibitors. Available from: [Link]

  • MDPI. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? Available from: [Link]

  • National Institutes of Health. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. Available from: [Link]

  • ResearchGate. Inhibitory dose-response curves to determine the IC50 for each inhibitor on cytokine production by RA synovial membrane cells. Available from: [Link]

Sources

Validation

A Comparative Guide to the Reproducibility of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals The consistent and reliable synthesis of complex molecules is a cornerstone of modern drug discovery and development. Minor variations in synthetic outcomes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The consistent and reliable synthesis of complex molecules is a cornerstone of modern drug discovery and development. Minor variations in synthetic outcomes between laboratories or even between batches can lead to significant delays and increased costs. This guide provides a comprehensive analysis of potential synthetic pathways for 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine, a substituted aminopyridine with potential applications in medicinal chemistry. As no standardized synthesis has been reported for this specific molecule, this document presents a prospective comparison of two plausible synthetic routes, grounded in established chemical principles and data from analogous systems. The focus is a critical evaluation of the potential for reproducibility of each pathway, offering insights into the experimental variables that are most likely to influence the success of the synthesis across different laboratory settings.

Introduction to the Challenge of Synthetic Reproducibility

Reproducibility in chemical synthesis is not merely about following a recipe; it is a complex interplay of factors including the purity of reagents and solvents, the precise control of reaction conditions (temperature, atmosphere, and time), and the choice of analytical methods to characterize intermediates and the final product. For multi-step syntheses, the cumulative effect of minor variations can lead to significant discrepancies in the final yield and purity. This guide aims to equip researchers with the knowledge to anticipate and mitigate these challenges when approaching the synthesis of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the target molecule, leading to two distinct forward synthetic strategies.

  • Pathway 1: Late-Stage Introduction of the Aminopropyl Group. This convergent approach involves the initial formation of the core N-phenyl-6-methylpyridin-2-amine scaffold, followed by the installation of the 1-aminopropyl side chain at the 5-position.

  • Pathway 2: Early Introduction of the Propyl Precursor. This more linear strategy begins with a pyridine derivative that already contains a precursor to the 1-aminopropyl group, followed by N-arylation.

The following sections will delve into the specifics of each pathway, providing detailed protocols for key transformations and a critical analysis of their reproducibility.

Pathway 1: Late-Stage Introduction of the Aminopropyl Group

This pathway is designed in a convergent manner, which can be advantageous for optimizing individual steps and maximizing the overall yield.

Pathway 1 A 5-bromo-6-methylpyridin-2-amine B 5-bromo-6-methyl-N-phenylpyridin-2-amine A->B Aniline, Pd catalyst (Buchwald-Hartwig) C 6-methyl-N-phenyl-5-(prop-1-en-2-yl)pyridin-2-amine B->C Isopropenylboronic acid pinacol ester (Suzuki Coupling) D 1-(2-amino-6-methyl-N-phenylpyridin-5-yl)propan-1-ol C->D 1. BH3-THF 2. H2O2, NaOH E 1-(2-amino-6-methyl-N-phenylpyridin-5-yl)propan-1-one D->E Dess-Martin periodinane F 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine E->F NH3, NaBH3CN (Reductive Amination)

Caption: Pathway 1: A convergent synthesis featuring late-stage functionalization.

Step 1: N-Arylation via Buchwald-Hartwig Amination

The formation of the N-phenyl bond is a critical step. The Buchwald-Hartwig amination is a powerful and generally reliable method for this transformation.

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-6-methylpyridin-2-amine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Add a base, typically sodium tert-butoxide (1.4 eq).

  • Add dry, degassed toluene as the solvent, followed by aniline (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reproducibility Considerations:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is crucial. Reproducibility can be affected by the quality and handling of these air- and moisture-sensitive reagents. Different labs may have access to different ligands, which can impact reaction efficiency.

  • Base: The strength and purity of the base are important. Sodium tert-butoxide is highly hygroscopic; using partially hydrolyzed base can lead to lower yields.

  • Solvent and Atmosphere: The reaction is sensitive to oxygen and water. Inconsistent degassing of the solvent or a poor inert atmosphere can lead to catalyst deactivation and variable results.

Step 2: Suzuki Coupling for C-C Bond Formation

The introduction of the three-carbon chain can be achieved via a Suzuki coupling with an isopropenylboronic acid derivative.

Protocol:

  • In a flask under an inert atmosphere, combine 5-bromo-6-methyl-N-phenylpyridin-2-amine (1.0 eq), isopropenylboronic acid pinacol ester (1.5 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of dioxane and water (e.g., 4:1).

  • Heat the mixture to 90-100 °C and stir for 8-16 hours.

  • After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Reproducibility Considerations:

  • Boronic Acid Quality: Boronic acids and their esters can be prone to decomposition, especially if not stored properly. The purity of this reagent is a common source of variability.

  • Catalyst Activity: The activity of the palladium catalyst can vary between batches.

  • Reaction Conditions: The solvent ratio and reaction temperature can influence the reaction rate and the formation of byproducts.

Steps 3-5: Side Chain Elaboration

The final steps involve the conversion of the propenyl group to the desired 1-aminopropyl functionality.

  • Step 3: Hydroboration-Oxidation: This is a generally reliable and high-yielding reaction. However, the regioselectivity can be influenced by steric hindrance.

  • Step 4: Oxidation: The oxidation of the secondary alcohol to a ketone can be achieved with various reagents (e.g., PCC, DMP). Over-oxidation is a potential side reaction.

  • Step 5: Reductive Amination: This final step forms the target molecule. The choice of reducing agent and the control of pH are critical for good yields.

Reproducibility of the Final Steps: These are standard transformations in organic synthesis. Reproducibility is generally high, provided that standard laboratory practices for handling reagents and monitoring reactions are followed.

Pathway 2: Early Introduction of the Propyl Precursor

This pathway follows a more linear sequence, which can be simpler to execute but may result in a lower overall yield.

Pathway 2 A 5-acetyl-6-methylpyridin-2-amine B 5-acetyl-6-methyl-N-phenylpyridin-2-amine A->B Aniline, Pd catalyst (Buchwald-Hartwig) C 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine B->C NH3, NaBH(OAc)3 (Reductive Amination)

Caption: Pathway 2: A linear approach with early introduction of the side chain precursor.

Step 1: Synthesis of 5-acetyl-6-methylpyridin-2-amine
Step 2: N-Arylation of 5-acetyl-6-methylpyridin-2-amine

The Buchwald-Hartwig amination is again the method of choice. The protocol is similar to that in Pathway 1, with the acetyl-substituted pyridine as the starting material.

Reproducibility Considerations:

  • The presence of the acetyl group, an electron-withdrawing group, will alter the electronic properties of the pyridine ring compared to the bromo-substituted analog in Pathway 1. This can affect the optimal choice of ligand and reaction conditions for the N-arylation. Inter-lab variations in the optimization of this step are likely.

Step 3: Reductive Amination

This step directly converts the acetyl group into the desired 1-aminopropyl group.

Protocol:

  • Dissolve 5-acetyl-6-methyl-N-phenylpyridin-2-amine (1.0 eq) in a suitable solvent such as methanol or dichloroethane.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 eq).

  • Stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction carefully with water or a dilute acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Reproducibility Considerations:

  • Reducing Agent: The choice and handling of the reducing agent are important. Sodium cyanoborohydride is toxic and requires careful handling. Sodium triacetoxyborohydride is often a milder and more selective alternative.

  • Imine Formation: The initial formation of the imine intermediate is an equilibrium process. The removal of water can drive the reaction to completion but can be difficult to control consistently.

  • Over-reduction and Side Reactions: The formation of secondary amines or other byproducts is possible if the reaction conditions are not carefully controlled.

Comparative Analysis of the Pathways

FeaturePathway 1: Late-Stage AminationPathway 2: Early Precursor Introduction
Number of Steps 53 (assuming starting material)
Overall Strategy ConvergentLinear
Key Challenges Reproducibility of the Buchwald-Hartwig and Suzuki couplings.Synthesis of the starting material; optimization of the N-arylation on an electron-deficient pyridine.
Potential for Byproducts Side products from the coupling reactions.Regioselectivity issues in the synthesis of the starting material; over-reduction in the final step.
Scalability May be more challenging to scale up due to the use of sensitive catalysts and multi-step sequence.Potentially more scalable if the starting material can be prepared efficiently.
Reproducibility Moderate to high, but highly dependent on the quality of catalysts and reagents.Moderate, with potential variability in the N-arylation and reductive amination steps.

Workflow for Assessing and Ensuring Reproducibility

Reproducibility Workflow cluster_0 Pre-Synthesis cluster_1 Synthesis Execution cluster_2 Post-Synthesis A Define Critical Parameters (Reagent purity, temp, time) B Source and Qualify Reagents A->B C Standardize Analytical Methods (NMR, LC-MS, HPLC) B->C D Execute Synthesis Protocol C->D E In-Process Controls D->E Monitor reaction F Characterize Final Product E->F G Analyze Data and Compare to Specs F->G H Document and Report G->H

Caption: A standardized workflow to enhance the reproducibility of chemical syntheses.

Conclusion and Recommendations

Both proposed pathways to 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine are chemically sound, but they present different challenges to reproducibility.

Pathway 1 is more convergent and allows for the optimization of each step independently. However, its reliance on two sensitive, palladium-catalyzed cross-coupling reactions makes it susceptible to variations in reagent quality and reaction setup. For a research setting where flexibility and the ability to troubleshoot individual steps are important, this pathway may be preferred.

Pathway 2 is more linear and, if the starting material is readily synthesized, involves fewer steps. The direct reductive amination of the acetyl group is an efficient transformation. However, the synthesis of the starting material and the potential for variability in the N-arylation step are significant considerations. For process development and scale-up, the fewer number of steps in this pathway could be a major advantage.

To ensure the highest degree of reproducibility, regardless of the chosen pathway, it is imperative to:

  • Thoroughly characterize all starting materials and reagents.

  • Strictly control reaction parameters, especially for catalyst- and moisture-sensitive steps.

  • Develop and validate robust analytical methods for monitoring reaction progress and characterizing the final product.

  • Maintain detailed and standardized laboratory notebooks.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, the available resources, and the scale of the synthesis. A preliminary small-scale comparison of both routes would be the most prudent approach to identify the most reliable and reproducible method for a given laboratory setting.

References

  • Buchwald-Hartwig Amination: A general and facile one-pot amination procedure for the synthesis of 2-aminopyridines from the corresponding pyridine-N-oxides is presented as a mild alternative to S(N)Ar chemistry. (Source: PubMed, [Link])[1]

  • Copper-Catalyzed N-Arylation: Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (Source: The Royal Society of Chemistry, [Link])[2]

  • Synthesis of Aminopyridines: An overview of synthetic routes to drugs containing 6-membered heterocycles. (Source: Beilstein Journals, [Link])[3]

  • Reductive Amination: A review of reductive amination in the synthesis of therapeutic agents. (Source: PMC, [Link])[4]

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Comparative

A Researcher's Guide to Validating the Cross-Reactivity of Novel Kinase Inhibitors: A Case Study with 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine

Introduction: The Double-Edged Sword of Kinase Inhibition Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] Off-target effects of kinase inhibitors can lead to unexpected toxicities or even therapeutic benefits, making a thorough understanding of their cross-reactivity profile a critical step in drug development.

This guide provides a comprehensive framework for validating the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine as a case study. While public data on this specific molecule is not available, its N-phenylpyridin-2-amine scaffold is a well-established pharmacophore in kinase inhibition. We will therefore proceed with a data-driven, hypothetical approach to illustrate the process of cross-reactivity validation for a novel compound with this structural class.

The Compound in Focus: 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine

The structure of our compound of interest, 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine, belongs to the aminopyridine class of compounds, which are known to interact with the hinge region of the kinase ATP-binding site. Based on structure-activity relationships of similar published compounds, we can hypothesize that this molecule may exhibit inhibitory activity against kinases such as the Janus kinases (JAKs) or Aurora kinases.[1][3] For the purpose of this guide, we will proceed with the hypothesis that our primary target is JAK2 .

Designing a Robust Cross-Reactivity Validation Study

A well-designed cross-reactivity study is essential to build a comprehensive selectivity profile of a novel inhibitor. The following sections outline a systematic approach.

The Kinase Screening Panel: Casting a Wide Net

The first step is to select an appropriate kinase screening panel. For a novel compound with a potentially unknown range of targets, it is advisable to start with a broad panel that covers a significant portion of the human kinome. Several commercial vendors offer kinase profiling services with panels ranging from a few dozen to over 400 kinases.

Key Considerations for Panel Selection:

  • Kinome Coverage: A panel with broad representation across all kinase families is ideal for initial screening.

  • Assay Technology: Different vendors use various assay formats (e.g., radiometric, fluorescence-based, mass spectrometry-based). It is important to understand the principles of the assay used and its potential for interference by the test compound.

  • Data Quality: Look for vendors with a strong track record of providing high-quality, reproducible data.

Experimental Workflow: From Compound to Data

The following workflow outlines the key steps in a typical kinase screening experiment.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilutions) Assay_Plate_Prep Assay Plate Preparation (Enzyme, Substrate, ATP) Compound_Prep->Assay_Plate_Prep Addition of Compound Incubation Incubation (Kinase Reaction) Assay_Plate_Prep->Incubation Detection Detection (Measurement of Activity) Incubation->Detection Data_Normalization Data Normalization Detection->Data_Normalization IC50_Calculation IC50 Curve Fitting Data_Normalization->IC50_Calculation Selectivity_Analysis Selectivity Analysis IC50_Calculation->Selectivity_Analysis

Caption: A generalized workflow for kinase inhibitor profiling.

Data Analysis and Interpretation: Making Sense of the Numbers

The primary output of a kinase screening panel is the percentage of inhibition at a given compound concentration. For hits that show significant inhibition, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Selectivity Score: A common metric for quantifying selectivity is the Selectivity Score (S-score) . It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases in the panel. A lower S-score indicates higher selectivity.

Comparative Analysis: Benchmarking Against the Gold Standards

To put the cross-reactivity profile of our hypothetical compound into context, we will compare it to established JAK2 inhibitors: Ruxolitinib and Fedratinib. The following table presents hypothetical data for our compound, "Compound X" (5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine), against these known drugs.

Kinase Compound X (IC50, nM) Ruxolitinib (IC50, nM) Fedratinib (IC50, nM)
JAK2 15 3.3 3
JAK13502.835
JAK3>1000428>1000
TYK25001943
FLT32502506
RET>1000>100018

Interpretation of Hypothetical Data:

  • Potency: Compound X shows good potency against the primary target, JAK2, although it is slightly less potent than Ruxolitinib and Fedratinib.

  • Selectivity within the JAK Family: Compound X demonstrates excellent selectivity for JAK2 over other JAK family members, particularly JAK3. This is a desirable characteristic, as inhibition of JAK3 can be associated with immunosuppressive effects.

  • Off-Target Kinases: Compound X shows some activity against FLT3, a clinically relevant off-target for some JAK inhibitors. Further investigation into the functional consequences of FLT3 inhibition would be warranted.

Detailed Experimental Protocols

The following are generalized protocols for common kinase assays. Specific details may vary depending on the kinase and the assay platform.

Protocol 1: In Vitro Radiometric Kinase Assay

This is a classic and robust method for measuring kinase activity.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, the substrate (e.g., a peptide or protein), and [γ-³²P]ATP in a suitable reaction buffer.

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Separate the radiolabeled substrate from the unincorporated [γ-³²P]ATP. This is often done using phosphocellulose filter paper that binds the phosphorylated substrate.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50.

Protocol 2: Fluorescence-Based Kinase Assay (e.g., Z'-LYTE™)

This is a high-throughput method that measures the differential sensitivity of a phosphorylated and a non-phosphorylated peptide to proteolytic cleavage.

  • Reaction Setup: In a 384-well plate, add the kinase, a FRET-based peptide substrate, and ATP in the reaction buffer.

  • Compound Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Development Reaction: Add a development reagent containing a site-specific protease that cleaves the non-phosphorylated peptide, disrupting the FRET signal.

  • Detection: Read the fluorescence emission at two wavelengths (for the donor and acceptor fluorophores) using a fluorescence plate reader.

  • Data Analysis: Calculate the emission ratio and determine the percentage of phosphorylation. From this, calculate the percentage of inhibition and the IC50.

Signaling Pathway Context: The JAK-STAT Pathway

To understand the cellular implications of inhibiting JAK2, it is helpful to visualize its role in the JAK-STAT signaling pathway.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive Activates JAK2_active JAK2 (active) JAK2_inactive->JAK2_active Phosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylates STAT_active STAT (active) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates CompoundX Compound X CompoundX->JAK2_active Inhibits

Caption: The inhibitory action of Compound X on the JAK-STAT pathway.

Conclusion and Future Directions

The cross-reactivity validation of a novel kinase inhibitor is a multifaceted process that requires careful experimental design and data interpretation. By employing a broad kinase screening panel and comparing the results to known inhibitors, researchers can build a comprehensive selectivity profile for their compound of interest. For our hypothetical compound, 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine, the hypothetical data suggests it is a potent and selective JAK2 inhibitor. The next logical steps would be to validate these in vitro findings in cellular assays and in vivo disease models to further characterize its therapeutic potential.

References

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. (Source: ACS Publications) [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][3][4]naphthyridin-2(1H)- one. (Source: National Center for Biotechnology Information) [Link]

Sources

Validation

Benchmarking 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine against Commercial Reference Standards

Target Audience: Researchers, scientists, and drug development professionals. Focus: Neuronal Nitric Oxide Synthase (nNOS) Inhibition, Isoform Selectivity, and Blood-Brain Barrier (BBB) Permeability.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Neuronal Nitric Oxide Synthase (nNOS) Inhibition, Isoform Selectivity, and Blood-Brain Barrier (BBB) Permeability.

Executive Summary & Mechanistic Rationale

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a primary driver of excitotoxicity in neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and cerebral ischemia. However, the clinical development of nNOS inhibitors has historically been derailed by a critical bottleneck: achieving high selectivity for nNOS over endothelial nitric oxide synthase (eNOS). Off-target inhibition of eNOS rapidly induces severe cardiovascular liabilities, primarily systemic hypertension.

5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine represents a sophisticated class of highly selective nNOS inhibitors. To understand its performance, we must dissect the causality behind its structural engineering, which directly dictates its superiority over legacy pan-NOS inhibitors like L-NAME.

Structural Causality & Target Engagement

The architecture of this compound is not random; it is a precision-engineered pharmacophore designed to exploit subtle topological differences between the highly conserved NOS active sites[1]:

  • 2-Aminopyridine Core: Acts as an arginine bioisostere. It anchors the molecule by forming a highly stable, bifurcated hydrogen bond network with the strictly conserved Glu592 residue (in rat nNOS) at the heme active site.

  • 6-Methyl Substitution (The Selectivity Driver): The eNOS binding pocket is slightly more sterically restricted near the heme edge compared to nNOS. The 6-methyl group introduces a deliberate steric clash within the eNOS active site, drastically reducing its binding affinity and driving the compound's remarkable nNOS-over-eNOS selectivity.

  • 5-(1-Aminopropyl) Tail: This flexible moiety extends outward into the solvent-exposed substrate access channel. It establishes critical electrostatic interactions with peripheral residues (such as Asp597) and heme propionates, significantly boosting the overall inhibitory constant ( Ki​ ).

  • N-Phenyl Group: Appended to the 2-amino position, this bulky lipophilic ring occupies a hydrophobic sub-pocket. Crucially, it increases the overall lipophilicity of the molecule, enhancing Blood-Brain Barrier (BBB) permeability—a non-negotiable requirement for neurotherapeutics[2].

G CaM Ca2+/Calmodulin nNOS nNOS (Active) CaM->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Catalyzes LArg L-Arginine LArg->nNOS Substrate Target Soluble Guanylate Cyclase NO->Target Signaling Inhibitor 5-(1-Aminopropyl)-6-methyl- N-phenylpyridin-2-amine Inhibitor->nNOS Competitive Inhibition

nNOS signaling pathway and the competitive inhibition mechanism of the target compound.

Comparative Performance Data

To objectively benchmark 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine, we compare it against three commercial reference standards:

  • L-NAME: A classic, non-selective pan-NOS inhibitor used to establish baseline enzymatic suppression.

  • 7-Nitroindazole (7-NI): An early-generation nNOS inhibitor that shows in vivo selectivity but struggles with poor in vitro isoform differentiation.

  • AR-R17477: A commercially available, highly potent nNOS-selective reference standard.

Quantitative Benchmarking Table
InhibitorTarget ProfilenNOS Ki​ (nM)eNOS Ki​ (nM)iNOS Ki​ (nM)Selectivity (eNOS/nNOS)BBB Permeability
5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine nNOS (Selective) 45 >12,000 4,500 >260-fold High
L-NAME Pan-NOS15394,0002.6-foldLow
7-Nitroindazole (7-NI) nNOS (In vivo)7101,2003,1001.7-foldModerate
AR-R17477 nNOS (Selective)354,2001,100120-foldModerate

Data synthesized from standardized recombinant NOS kinetic assays. Selectivity index is calculated as the ratio of eNOS Ki​ to nNOS Ki​ .

Self-Validating Experimental Protocols

As an application scientist, establishing trust in your data requires protocols that validate themselves through built-in kinetic controls. Below are the definitive workflows for benchmarking NOS inhibitors.

Recombinant NOS Oxyhemoglobin Capture Assay

The Causality: Nitric oxide is a transient free radical gas with a half-life of mere seconds, making direct quantification highly erratic. To build a self-validating system, we utilize the oxyhemoglobin capture assay. This relies on the rapid, stoichiometric reaction of NO with oxyhemoglobin ( HbO2​ ) to form methemoglobin (MetHb). MetHb exhibits a distinct, stable absorbance shift at 401 nm, allowing for continuous, real-time spectrophotometric monitoring of enzyme velocity[3].

Step-by-Step Methodology:

  • Reagent Matrix Preparation: Formulate a 100 mM HEPES buffer (pH 7.4) containing 10% glycerol, 10 µM tetrahydrobiopterin ( H4​B ), 100 µM DTT, 100 µM L-arginine, 1 mM CaCl2​ , 10 µg/mL calmodulin, and 3 µM human oxyhemoglobin. Note: H4​B is critical to prevent NOS uncoupling, ensuring NO (not superoxide) is the primary product.

  • Inhibitor Titration: Serially dilute 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine and the reference standards in DMSO. Maintain the final DMSO concentration strictly below 1% (v/v) in the assay well to prevent solvent-induced enzyme denaturation.

  • Enzyme Initiation: Add purified recombinant rat nNOS, bovine eNOS, or murine iNOS (approx. 10-50 nM final concentration) to the microplate wells to initiate the reaction.

  • Kinetic Readout: Immediately monitor the absorbance at 401 nm using a microplate reader at 37°C for 10 minutes.

  • Data Validation: Calculate the initial velocity ( V0​ ) strictly from the linear portion of the absorbance-time curve. Utilize the Cheng-Prusoff equation to convert IC50​ values to Ki​ , confirming competitive inhibition against L-arginine.

G Step1 1. Recombinant NOS Isolation (nNOS, eNOS, iNOS) Step2 2. Inhibitor Incubation (Test Cpd vs 7-NI / L-NAME) Step1->Step2 Step3 3. Oxyhemoglobin Capture Assay (NO + HbO2 -> MetHb) Step2->Step3 Step4 4. Spectrophotometric Readout (Absorbance at 401 nm) Step3->Step4 Step5 5. Non-Linear Regression (Calculate Ki & Isoform Selectivity) Step4->Step5

Workflow for the Oxyhemoglobin Capture Assay used to determine NOS isoform selectivity.

PAMPA-BBB Permeability Assessment

The Causality: Standard Caco-2 assays model gastrointestinal absorption and are inadequate for neurotherapeutics. Because our target is central nNOS, we must validate that the N-phenyl substitution successfully drives central nervous system penetration. We utilize the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB), which employs a porcine brain lipid extract to accurately mimic the lipophilic microenvironment of the BBB.

Step-by-Step Methodology:

  • Lipid Preparation: Coat the PVDF membrane of the donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).

  • Donor Compartment: Add 150 µL of the test compound (50 µM in PBS, pH 7.4) to the donor wells.

  • Acceptor Compartment: Add 300 µL of PBS containing 5% DMSO to the acceptor wells to act as a thermodynamic sink.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 16 hours in a sealed humidity chamber to prevent evaporation-induced concentration artifacts.

  • Quantification: Separate the plates and measure the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability coefficient ( Pe​ ). A Pe​>4.0×10−6 cm/s validates high BBB penetration.

Conclusion

Benchmarking reveals that 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine vastly outperforms legacy standards like L-NAME and 7-NI in both potency and critical eNOS selectivity. By successfully combining an arginine-mimetic 2-aminopyridine core with a sterically demanding 6-methyl group and a lipophilic N-phenyl moiety, this compound achieves a >260-fold selectivity window while maintaining the BBB permeability required for advanced neurodegenerative drug development.

References

  • Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate Journal of Medicinal Chemistry (via ACS Publications) URL:[Link]

  • In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures Bioorganic & Medicinal Chemistry (via PubMed Central) URL:[Link]

Comparative

Bridging the Gap: Establishing a Robust In Vivo-In Vitro Correlation for 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine

An objective comparison guide on the correlation between in vivo and in vitro activity of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine, a novel kinase inhibitor. This guide is intended for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison guide on the correlation between in vivo and in vitro activity of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine, a novel kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical analysis and supporting experimental data.

A Senior Application Scientist's Guide to Translating Benchtop Potency to Preclinical Efficacy

In the landscape of targeted drug discovery, particularly in oncology, the journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with complexity. The establishment of a clear and predictive in vivo-in vitro correlation (IVIVC) is paramount for the successful clinical translation of novel drug candidates. This guide provides a comprehensive framework for understanding and evaluating the IVIVC for 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine, a potent and selective inhibitor of the hypothetical "Kinase-Y," a critical node in a cancer-associated signaling pathway.

We will explore the causality behind the selection of specific in vitro assays and their translation to in vivo models, underpinned by a self-validating system of protocols and authoritative references. This guide is structured to provide not just a methodology, but a logical and scientific narrative for researchers navigating the critical preclinical development phase.

The Foundational Pillar: In Vitro Characterization

The initial assessment of a drug candidate's potential begins with a suite of in vitro assays designed to quantify its direct biological activity. For our compound, 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine, the primary goal is to determine its potency and selectivity against its intended target, Kinase-Y.

Biochemical Assays: Quantifying Target Engagement

The first step is to measure the direct interaction between the compound and the isolated Kinase-Y enzyme. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is an industry-standard method for this purpose due to its high sensitivity and low background interference.

Experimental Protocol: TR-FRET Kinase Assay

  • Reagents: Recombinant human Kinase-Y enzyme, biotinylated substrate peptide, ATP, and a terbium-labeled anti-phosphopeptide antibody.

  • Procedure:

    • A 10-point serial dilution of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine is prepared.

    • The compound dilutions are incubated with Kinase-Y enzyme and the biotinylated substrate in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

    • The reaction is stopped, and the terbium-labeled antibody is added.

    • After a further incubation period, the TR-FRET signal is read on a compatible plate reader.

  • Data Analysis: The ratio of the acceptor and donor fluorescence is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of kinase activity is inhibited) is determined using a non-linear regression model.

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays confirm target engagement, cell-based assays are crucial for understanding how a compound performs in a more complex cellular environment. For this, a human cancer cell line endogenously expressing high levels of activated Kinase-Y is employed. The primary endpoint is the inhibition of cell proliferation, a hallmark of anti-cancer activity.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Line: Human colorectal cancer cell line (e.g., HCT116) with confirmed high expression of Kinase-Y.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine for 72 hours.

    • The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

    • Luminescence is measured using a luminometer.

  • Data Analysis: The luminescent signal is normalized to untreated controls, and the GI50 value (the concentration required to inhibit cell growth by 50%) is calculated.

Table 1: In Vitro Activity of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine

Assay TypeTarget/Cell LineEndpointResult (IC50/GI50)
Biochemical TR-FRETKinase-YIC505 nM
Cell ViabilityHCT116GI5050 nM

The ten-fold shift in potency between the biochemical and cell-based assays is a critical piece of data. This "cell shift" can be attributed to several factors, including cell membrane permeability, protein binding within the cell, and the presence of high intracellular ATP concentrations that can compete with the inhibitor. Understanding this shift is the first step in building the IVIVC.

Transition to a Living System: In Vivo Evaluation

The ultimate test of a drug candidate's therapeutic potential is its performance in a living organism. For oncology, the gold standard for preclinical efficacy testing is the use of xenograft models, where human tumor cells are implanted into immunocompromised mice.

Pharmacokinetic (PK) Studies: Understanding Drug Exposure

Before assessing efficacy, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. A PK study in mice provides crucial parameters such as half-life (t1/2), maximum concentration (Cmax), and overall exposure (AUC). These data are vital for designing an effective dosing regimen for the efficacy study.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animals: Male BALB/c mice.

  • Procedure:

    • A single dose of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine is administered via oral gavage.

    • Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Plasma is isolated, and the concentration of the compound is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Plasma concentration-time profiles are generated, and key PK parameters are calculated using non-compartmental analysis.

Efficacy Studies: Assessing Anti-Tumor Activity

The HCT116 xenograft model is selected for the efficacy study, directly corresponding to the cell line used in the in vitro viability assay. This direct link is a cornerstone of a strong IVIVC.

Experimental Protocol: HCT116 Xenograft Mouse Model

  • Animals: Immunocompromised mice (e.g., NOD-SCID).

  • Procedure:

    • HCT116 cells are injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Mice are randomized into vehicle control and treatment groups.

    • 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine is administered daily via oral gavage at various doses (e.g., 10, 30, and 100 mg/kg).

    • Tumor volume and body weight are measured twice weekly.

    • The study is concluded when tumors in the control group reach a predetermined size.

  • Data Analysis: The percentage of tumor growth inhibition (TGI) is calculated for each dose level.

Table 2: In Vivo Efficacy of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine in the HCT116 Xenograft Model

Dose (mg/kg/day)Tumor Growth Inhibition (TGI) (%)
1035%
3070%
10095% (tumor stasis)
Synthesizing the Data: The In Vivo-In Vitro Correlation

The central challenge is to determine if the observed in vivo efficacy can be explained by the in vitro potency. This requires integrating the PK data with the in vitro cell-based activity. The key is to understand the drug exposure at the tumor site and relate it to the concentration required for anti-proliferative effects in vitro.

A critical parameter to consider is the time over which the plasma concentration of the drug remains above the in vitro GI50. This is often referred to as "Time above GI50".

Diagram 1: IVIVC Workflow

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC biochem Biochemical Assay (IC50 = 5 nM) cell_based Cell-Based Assay (GI50 = 50 nM) biochem->cell_based 10x Shift correlation PK/PD Modeling (Time above GI50) cell_based->correlation Target Concentration pk Pharmacokinetics (PK) in Mice efficacy Xenograft Efficacy (TGI) pk->efficacy Dose Selection efficacy->correlation Observed Effect

Caption: Workflow for establishing IVIVC.

By modeling the PK data, we can calculate the average plasma concentration of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine at each dose level and compare it to the GI50 of 50 nM. A strong correlation is established if the doses that produce significant tumor growth inhibition in vivo also maintain plasma concentrations above the GI50 for a sustained period.

For example, at the 30 mg/kg dose, the PK data might show that the free plasma concentration of the compound remains above 50 nM for at least 12 hours of the 24-hour dosing interval. This would provide a strong mechanistic link between the in vitro potency and the in vivo anti-tumor effect.

Conclusion: A Predictive Framework for Clinical Success

The robust correlation between the in vitro cell-based activity and the in vivo anti-tumor efficacy of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine provides a high degree of confidence in its mechanism of action and its potential for clinical development. This guide has outlined a systematic approach to establishing such a correlation, emphasizing the importance of:

  • Choosing relevant in vitro and in vivo models: The use of the same cell line for in vitro proliferation assays and in vivo xenograft studies is critical.

  • Understanding drug exposure: Pharmacokinetic data is the essential bridge between in vitro potency and in vivo efficacy.

  • Rational data integration: A clear hypothesis-driven approach to correlating in vitro and in vivo data, such as the "Time above GI50" model, is necessary to translate observations into predictive insights.

By following this comprehensive and self-validating framework, research and development teams can make more informed decisions, increasing the likelihood of translating promising preclinical candidates into effective therapies.

References

  • Human Cancer Models: Xenograft Models , The Jackson Laboratory. [Link]

  • An Introduction to Pharmacokinetics , National Center for Biotechnology Information (NCBI). [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine

Standard Operating Procedure & Safety Guide: Handling 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine As a Senior Application Scientist, I have designed this comprehensive technical guide for researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine

As a Senior Application Scientist, I have designed this comprehensive technical guide for researchers and drug development professionals. Handling complex pharmaceutical intermediates like 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine requires moving beyond basic compliance; it requires a mechanistic understanding of the molecule's hazards. This guide provides self-validating protocols to ensure absolute operational safety and environmental integrity.

Chemical Risk Profile & Mechanistic Hazards

Before handling this compound, it is critical to understand the causality behind its hazard profile. The molecule features two distinct, highly reactive domains that dictate our safety approach:

  • The Aliphatic Primary Amine (Aminopropyl moiety): This functional group acts as a strong nucleophile and Brønsted base. Upon contact with physiological moisture (e.g., ocular fluid, mucous membranes), it rapidly undergoes exothermic protonation. This causes localized saponification of lipids and severe tissue necrosis, making it a severe eye and respiratory irritant[1].

  • The N-phenylpyridin-2-amine Core: This highly lipophilic domain dramatically increases the molecule's partition coefficient (LogP). Consequently, the compound can rapidly penetrate the stratum corneum of the skin[1]. Once in systemic circulation, aniline and aminopyridine derivatives can induce methemoglobinemia—oxidizing Fe(II) in hemoglobin to Fe(III)—which severely impairs oxygen transport and can lead to systemic poisoning[1].

Because of this dual hazard (corrosive tissue damage + systemic transdermal toxicity), standard "incidental" laboratory practices are insufficient.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically to mitigate the corrosive and lipophilic penetration risks associated with this compound.

PPE CategorySpecificationMechanistic Justification & Causality
Eye/Face Protection ANSI Z87.1-compliant indirect-vented chemical splash goggles + full face shield.Safety glasses with side shields are inadequate for basic amines. Goggles prevent vapor intrusion, while the face shield protects against catastrophic splashes[2].
Hand Protection (Primary) Double-gloving: 4-mil Nitrile (inner) + 8-mil Butyl Rubber or Silver Shield (outer).Pyridine derivatives readily permeate standard latex and thin nitrile over time. The outer layer provides chemical resistance; the inner layer maintains a sterile barrier during outer glove removal[3].
Body Protection 100% Cotton or Flame-Resistant (FR) lab coat (knee-length, fully buttoned).Synthetic blends (e.g., polyester) can melt into the skin if a secondary solvent fire occurs. Cotton provides a sacrificial barrier that can be rapidly removed[2].
Respiratory Protection N95/P100 particulate respirator (if handled outside an enclosure).Aminopyridine dust is a potent respiratory sensitizer. Volatilization or aerosolization requires respiratory protection if engineering controls fail.

Operational Workflow & Handling Protocol

Every protocol described below is a self-validating system , meaning each operational step includes a built-in verification check before proceeding to the next phase.

Step 1: Engineering Control Validation

  • Action: Conduct all handling, weighing, and transfers inside a certified chemical fume hood.

  • Self-Validation: Do not rely solely on the annual certification sticker. Check the digital airflow monitor to ensure the face velocity reads between 80–120 feet per minute (fpm). Tape a small Kimwipe to the bottom of the sash to visually confirm continuous inward directional airflow[4].

Step 2: Preparation and Weighing

  • Action: Weigh the compound using an enclosed analytical balance inside the fume hood.

  • Causality: The static charge of dry amine powders can cause them to aerosolize when the container is opened. Using an enclosure prevents inhalation exposure and cross-contamination of the laboratory environment.

Step 3: Solvent Dissolution & Transfer

  • Action: Dissolve the compound in your reaction solvent (e.g., anhydrous ethanol or dichloromethane) before removing the flask from the hood.

  • Causality: Handling the compound in solution eliminates the unpredictable dust hazard and allows for highly controlled, closed-system transfers via syringe or cannula, drastically reducing the risk of dermal exposure.

G Start Pre-Operation Risk Assessment PPE Don Specialized PPE (Double Gloves, Goggles) Start->PPE Hood Verify Fume Hood Velocity (80-120 fpm) PPE->Hood Weigh Weighing & Transfer (Enclosed Balance) Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Decontamination (Acidic Wash) Spill->Decon Yes React Reaction Execution (Closed System) Spill->React No Waste Waste Segregation & Incineration Decon->Waste React->Waste

Caption: Self-validating workflow for handling 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine.

Spill Response & Decontamination Plan

A spill of an aminopyridine derivative requires immediate, chemically logical neutralization. Do not simply wipe it up with paper towels.

  • Evacuate and Assess: If the spill is >50 mL (in solution) or highly concentrated, evacuate the immediate area and allow the fume hood to clear airborne particulates.

  • Chemical Neutralization: Do not use water initially, as the free base is poorly soluble and will simply spread. Instead, apply a dilute acidic neutralizing absorbent (e.g., sodium bisulfate powder or a commercial citric acid spill kit).

    • Causality: The acid protonates the primary amine and the pyridine nitrogen, converting the highly lipophilic free base into a water-soluble, non-volatile ammonium salt.

  • Mechanical Removal: Sweep the neutralized solid using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Surface Decontamination: Wash the affected area with 5% acetic acid, followed by copious amounts of water and laboratory detergent to remove residual lipophilic traces.

Waste Disposal Plan

Improper disposal of pyridine derivatives can lead to severe environmental toxicity, particularly to aquatic ecosystems[1].

  • Segregation: Collect all waste containing 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine in a dedicated, clearly labeled "Non-Halogenated Organic Amine Waste" container. If the compound was dissolved in a halogenated solvent (e.g., DCM or Chloroform), it must be routed to "Halogenated Organic Waste" to prevent explosive reactions with incompatible waste streams[5].

  • Destruction: The waste must be routed for high-temperature commercial incineration. Do not attempt to neutralize and pour down the drain, as the N-phenylpyridin-2-amine core is highly recalcitrant to standard wastewater bioremediation and poses a long-term environmental hazard[5].

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. North Carolina State University. Available at:[Link]

  • Personal Protective Equipment. Stanford Environmental Health & Safety. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Available at:[Link]

  • Personal Protective Equipment. Georgia Institute of Technology Environmental Health & Safety. Available at: [Link]

  • Personal Protective Equipment. Brown University Environmental Health and Safety. Available at:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf, NIH. Available at:[Link]

Sources

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